1,1'-Biphenyl, 2,2',4,6-tetramethyl-
Description
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Structure
3D Structure
Properties
CAS No. |
89970-02-5 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-11-9-13(3)16(14(4)10-11)15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI Key |
LKNANEBKEYKHMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
1,1'-Biphenyl, 2,2',4,6-tetramethyl- CAS 89970-02-5 properties
An In-Depth Technical Guide to 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (CAS 89970-02-5) and its Isomers: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction to Tetramethylbiphenyls
Biphenyl and its derivatives are a significant class of organic compounds, forming the structural backbone for numerous materials and pharmacologically active molecules.[1] The addition of methyl groups to the biphenyl scaffold introduces steric and electronic modifications that significantly influence the molecule's conformation, reactivity, and physical properties. Tetramethylbiphenyls, in particular, exhibit unique characteristics due to the interplay of these effects.
The substitution pattern of the methyl groups dictates the degree of steric hindrance around the central C-C bond, which in turn affects the rotational barrier and the planarity of the two phenyl rings.[2] This can lead to a phenomenon known as atropisomerism, where the rotation around the single bond is restricted to such an extent that stereoisomers can be isolated.[3]
This guide will focus on the available data for various tetramethylbiphenyl isomers to provide a predictive framework for understanding the properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of tetramethylbiphenyls are primarily influenced by their molecular weight and the steric interactions of the methyl groups. The following table summarizes key properties for related isomers, providing a basis for estimating the properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
| Property | 2,2',6,6'-tetramethylbiphenyl | 3,3',4,4'-tetramethylbiphenyl | 2,2',5,5'-tetramethylbiphenyl | 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (Predicted) |
| CAS Number | 4036-43-5[4] | 4920-95-0[5] | 3075-84-1[6] | 89970-02-5 |
| Molecular Formula | C₁₆H₁₈[4] | C₁₆H₁₈[5] | C₁₆H₁₈[6] | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol [4] | 210.31 g/mol [5] | 210.31 g/mol [6] | 210.31 g/mol |
| Melting Point | Not available | Not available | 48-51 °C[6] | Likely a low-melting solid or oil |
| Boiling Point | Not available | Not available | 282.3±35.0 °C at 760 mmHg[6] | Expected to be similar to isomers |
| Density | Not available | Not available | 1.0±0.1 g/cm³[6] | Expected to be around 1.0 g/cm³ |
For 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, the presence of three ortho-methyl groups (two on one ring and one on the other) would create significant steric hindrance, leading to a non-planar conformation.[2] This steric strain can influence its physical properties, such as its melting and boiling points, when compared to less hindered isomers.
Synthesis of Tetramethylbiphenyls
The synthesis of tetramethylbiphenyls can be achieved through several established cross-coupling methodologies. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biphenyl derivatives.[7][8] This reaction typically involves the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), aryl boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent (e.g., toluene, DMF, or a mixture with water) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of symmetric biaryls via a copper-catalyzed coupling of two aryl halides.[9][10] While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile.[11]
General Protocol for Ullmann Reaction:
-
An aryl halide is heated with a stoichiometric amount of copper powder or a copper salt.
-
The reaction is typically carried out at high temperatures (often >200 °C) in a high-boiling solvent or neat.
-
The reaction progress is monitored, and upon completion, the mixture is cooled.
-
The product is isolated by extraction and purified by chromatography or recrystallization.
Caption: Simplified schematic of the Ullmann homocoupling reaction.
For the synthesis of the asymmetrically substituted 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, a cross-coupling method like the Suzuki-Miyaura reaction would be more appropriate than the Ullmann homocoupling.
Spectroscopic Properties (Predicted)
The spectroscopic properties of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- can be predicted based on the analysis of its isomers and general principles of spectroscopy.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the positions of the methyl groups. The methyl protons would appear as singlets in the aliphatic region (around 2.0-2.5 ppm). Due to the asymmetry of the molecule, all four methyl groups would likely be chemically non-equivalent, giving rise to four distinct singlets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for all 16 carbon atoms. The chemical shifts of the aromatic carbons would be in the range of 120-140 ppm, while the methyl carbons would appear at around 20-25 ppm. The asymmetry of the molecule would result in 16 unique carbon signals.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of C₁₆H₁₈.[4] Fragmentation patterns would likely involve the loss of methyl groups (M-15) and other characteristic fragments of the biphenyl core.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2960 cm⁻¹). C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Reactivity and Potential Applications
The reactivity of 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is expected to be influenced by the steric hindrance around the biphenyl linkage. The bulky methyl groups may hinder reactions that require attack at the aromatic rings. However, the biphenyl core can still undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing methyl groups.[12]
Substituted biphenyls have found applications in various fields, including:
-
Liquid Crystals: The rigid biphenyl core is a common structural motif in liquid crystal molecules.[12]
-
Pharmaceuticals: The biphenyl scaffold is present in a number of drugs, where it can act as a key pharmacophore.[12]
-
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used in the development of materials for OLEDs due to their electronic properties.[12]
-
Asymmetric Catalysis: Chiral biphenyls are used as ligands in asymmetric catalysis.[13]
While specific applications for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- have not been reported, its structural features suggest potential utility in materials science and as a building block in organic synthesis.
Safety and Handling
Specific toxicological data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not available. However, based on the safety information for related compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
First Aid Measures:
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The ecological and toxicological properties of this specific compound have not been thoroughly investigated.[14]
Conclusion
While direct experimental data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- (CAS 89970-02-5) is scarce, a comprehensive understanding of its probable properties can be derived from the analysis of its structural isomers and the fundamental principles of organic chemistry. The steric hindrance imparted by the three ortho-methyl groups is expected to be a dominant factor in its conformation, reactivity, and physical properties. The synthetic methodologies and spectroscopic interpretations presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring this and other substituted biphenyl compounds. Further experimental investigation is necessary to fully elucidate the specific characteristics of this particular isomer.
References
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PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,3',5,5'-Tetramethylbiphenyl-4,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2',6,6'-Tetramethyl-biphenyl. Wiley-VCH GmbH. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Chirality of symmetrically substituted biphenyl. Retrieved from [Link]
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Chemsrc. (2025). 2,2',5,5'-Tetramethylbiphenyl. Retrieved from [Link]
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ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
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Singh, P. P., & Singh, A. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 6(3), 235-248. [Link]
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Tanaka, S., Fujii, S., & Tada, H. (2018). Steric and Conformational Effects in Molecular Junctions. Accounts of chemical research, 51(10), 2353-2361. [Link]
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Cheméo. (n.d.). Chemical Properties of 2,2',6,6'-Tetramethyl-p,p'-biphenol (CAS 2417-04-1). Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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NIST. (n.d.). 2,2',6,6'-Tetramethyl-p,p'-biphenol. National Institute of Standards and Technology. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Nassar, I. F., & Nassar, I. F. (2010). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. International Journal of Genetics and Molecular Biology, 2(5), 78-91. [Link]
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Kim, Y. K., & Lee, S. H. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(10), 1467-1469. [Link]
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Chemistry LibreTexts. (2023). Conformations of Biphenyls. Retrieved from [Link]
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Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Biphenyls. Retrieved from [Link]
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Kaiser, R. I., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Nature communications, 12(1), 1-9. [Link]
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ResearchGate. (2025). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6-Tetramethylpiperidinyl-Masked 1,2-Diols. Retrieved from [Link]
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ResearchGate. (n.d.). Chirality in biphenyls and the first biphenyl compound separated into enantiomers. Retrieved from [Link]
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Al-Amin, M., & Mohammad, S. (2017). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Nanomaterials, 7(12), 427. [Link]
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Zhang, Y., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Journal of Materials Chemistry C, 8(1), 223-230. [Link]
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An In-depth Technical Guide to Tri-ortho-substituted Biaryl Benchmark Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of tri-ortho-substituted biaryl compounds, a class of molecules characterized by significant steric hindrance around the central aryl-aryl bond. This steric impediment gives rise to the phenomenon of atropisomerism—axial chirality resulting from restricted rotation. Due to their well-defined and tunable rotational barriers, these compounds serve as invaluable benchmarks for advancing synthetic methodologies, analytical techniques, and our fundamental understanding of dynamic stereochemistry. This document will delve into the synthesis, stereochemical analysis, and benchmark applications of these unique chemical entities, offering both theoretical insights and practical, field-proven protocols.
The Significance of Steric Hindrance: Understanding Atropisomerism
Tri-ortho-substituted biaryls are defined by the presence of three substituents at the ortho positions (2, 2', and 6) of the biaryl core. This substitution pattern creates a significant steric clash that hinders free rotation around the central C-C single bond. When the energy barrier to this rotation is sufficiently high, stable and isolable rotational isomers, known as atropisomers, can exist.[1][2] These atropisomers are non-superimposable mirror images and are a form of axial chirality.
The stability of these atropisomers is quantified by their rotational energy barrier (ΔG‡), which is the energy required to overcome the steric hindrance and interconvert between the two enantiomeric forms. This stability is a critical factor in their application, particularly in drug discovery, where different atropisomers of a molecule can exhibit vastly different pharmacological activities and toxicological profiles.
Classification of Atropisomers by Rotational Half-life (t½) at 37 °C:
| Class | Rotational Half-life (t½) | Characteristics & Implications |
| Class 1 | < 60 seconds | Rapidly interconverting. Generally considered as a single, achiral compound in solution. |
| Class 2 | 60 seconds to 4.5 years | Interconversion is slow enough to be observed on the timescale of biological processes, but too fast for isolation and long-term storage as single enantiomers. |
| Class 3 | > 4.5 years | Configurationally stable. Can be isolated as single enantiomers and behave as distinct chemical entities. |
This classification highlights the importance of quantifying the rotational barrier when developing atropisomeric drugs or catalysts.
Synthesis of Tri-ortho-substituted Biaryls: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the sterically congested biaryl bond in tri-ortho-substituted systems presents a significant synthetic challenge. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction has proven to be one of the most robust and versatile methods for this purpose.[3][4] The choice of a bulky and electron-rich phosphine ligand is crucial to facilitate the challenging reductive elimination step involving sterically demanding coupling partners.
Benchmark Application: Evaluating Catalyst Performance
The synthesis of a model tri-ortho-substituted biaryl, such as 2,2',6-trimethylbiphenyl , can serve as a benchmark reaction to compare the efficacy of different Palladium catalyst systems. The yield and reaction time under standardized conditions provide a quantitative measure of a catalyst's ability to overcome the steric hindrance inherent in the formation of the tri-ortho-substituted biaryl bond.
Table 1: Comparison of Palladium Catalysts for the Synthesis of 2,2',6-trimethylbiphenyl *
| Catalyst/Ligand System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | 24 | 45 |
| Pd(OAc)₂ / SPhos | 2 | 12 | 85 |
| Pd₂(dba)₃ / XPhos | 1 | 8 | 92 |
| [Pd(IPr)Cl₂]₂ | 2 | 10 | 88 |
Hypothetical data for illustrative purposes. Reaction conditions: 2-bromo-m-xylene, o-tolylboronic acid, K₂CO₃, toluene/H₂O, 100 °C.
This comparative data demonstrates the significant impact of the ligand on the efficiency of the Suzuki-Miyaura coupling for sterically hindered substrates.
Experimental Protocol: Synthesis of 2,2',6-Trimethylbiphenyl
This protocol provides a detailed, step-by-step methodology for the synthesis of the benchmark compound 2,2',6-trimethylbiphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-m-xylene (1.0 eq)
-
o-Tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-m-xylene (e.g., 1.85 g, 10 mmol), o-tolylboronic acid (1.63 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, weigh palladium(II) acetate (45 mg, 0.2 mmol) and XPhos (190 mg, 0.4 mmol) and add them to the Schlenk flask.
-
Solvent Addition and Degassing: Add anhydrous toluene (40 mL) and degassed water (10 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under a positive pressure of inert gas and stir vigorously for 8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,2',6-trimethylbiphenyl as a colorless oil.
dot
Caption: Workflow for the Suzuki-Miyaura synthesis of 2,2',6-trimethylbiphenyl.
Analytical Characterization and Stereochemical Analysis
The analysis of tri-ortho-substituted biaryls focuses on confirming the structure and, crucially, investigating their atropisomeric properties. This involves determining the rotational energy barrier and, if the atropisomers are stable, resolving and characterizing the individual enantiomers.
Spectroscopic Confirmation: NMR and Mass Spectrometry
Standard spectroscopic techniques are used to confirm the successful synthesis of the target biaryl.
-
¹H and ¹³C NMR: Provides information on the chemical environment of the protons and carbons, confirming the connectivity of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
Conformational Analysis using Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a powerful 2D NMR technique that can provide insights into the through-space proximity of protons. For tri-ortho-substituted biaryls, NOESY can be used to probe the preferred conformation in solution. For example, in 2,2',6-trimethylbiphenyl, NOE cross-peaks between the protons of the 2- and 2'-methyl groups with the protons on the opposing aromatic ring would indicate a twisted conformation. The intensity of these cross-peaks can provide qualitative information about the average dihedral angle.[5]
dot
Caption: Conceptual diagram of NOESY for conformational analysis.
Determination of Rotational Energy Barriers: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) is a key technique for measuring the rate of conformational exchange, and thus the rotational energy barrier of atropisomers.[6] By monitoring the changes in the NMR spectrum of a sample at different temperatures, the rate of interconversion between the atropisomers can be determined. At low temperatures, where rotation is slow on the NMR timescale, separate signals for each atropisomer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature (Tc). The rotational barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature.
Experimental Protocol: Rotational Barrier Determination by DNMR
-
Sample Preparation: Prepare a solution of the tri-ortho-substituted biaryl in a suitable high-boiling solvent (e.g., deuterated toluene or DMSO-d₆).
-
Low-Temperature Spectrum: Acquire a ¹H NMR spectrum at a low temperature where the rotation is frozen and distinct signals for the atropisomers are observed.
-
Variable Temperature Spectra: Gradually increase the temperature in small increments, acquiring a spectrum at each temperature.
-
Coalescence Temperature: Identify the temperature at which the two signals merge into a single broad peak. This is the coalescence temperature (Tc).
-
Calculation of Rotational Barrier: Use the following equation to calculate the free energy of activation for rotation (ΔG‡) at the coalescence temperature:
ΔG‡ = 2.303 * R * Tc * [10.319 - log(k_c) + log(Tc)]
where:
-
R is the gas constant (8.314 J/mol·K)
-
Tc is the coalescence temperature in Kelvin
-
k_c is the rate constant at coalescence, which can be calculated from the frequency difference (Δν) of the two signals at low temperature: k_c = (π * Δν) / √2
-
Chiral Resolution of Stable Atropisomers: High-Performance Liquid Chromatography (HPLC)
For tri-ortho-substituted biaryls with high rotational barriers (Class 3 atropisomers), the individual enantiomers can be separated and isolated using chiral HPLC.[7][8][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.
Experimental Protocol: Chiral Resolution by HPLC
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for resolving biaryl atropisomers.
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).
-
Analysis: Inject a solution of the racemic tri-ortho-substituted biaryl onto the chiral column and monitor the elution profile using a UV detector.
-
Preparative Separation: For isolation of the individual enantiomers, scale up the separation using a preparative or semi-preparative chiral HPLC column.
dot
Caption: Workflow for the chiral resolution of stable atropisomers by HPLC.
Conclusion: Indispensable Tools for Chemical Science
Tri-ortho-substituted biaryl compounds are more than just sterically hindered molecules; they are precision tools for the modern chemical scientist. Their well-defined and tunable atropisomeric properties make them ideal benchmark compounds for a wide range of applications. By serving as standards for the development and validation of new synthetic methods, they drive innovation in organic synthesis. As challenging targets for analytical separation and characterization, they push the boundaries of chromatographic and spectroscopic techniques. In the realm of drug discovery, the profound impact of their axial chirality on biological activity underscores the critical importance of understanding and controlling stereochemistry in three dimensions. The continued exploration and application of these fascinating molecules will undoubtedly lead to further advancements across the chemical sciences.
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Synthesis of Tri-substituted Biaryl Based Trianglimines: Formation of C3-symmetrical and Non-symmetrical Regioisomers. Royal Society of Chemistry. [Link]
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NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. University of California, Santa Cruz. [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]
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A dynamic nmr study of restricted rotation of two substituted phenyl groups in a c/s 1,2-diphenylcyclobutane. Weizmann Institute of Science. [Link]
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Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS One. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Enantioselective Miyaura Reaction by Desymmetrizing C(sp2)–B Cross‐Coupling of 1,1′‐Biaryl‐2,6‐diyl Bis(nonaflates). National Institutes of Health. [Link]
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Molecular mechanics calculation of the rotational barriers of 2,2',6-trialkylbiphenyls to explain their GC-elution behaviour. Delft University of Technology. [Link]
-
Triple-resonance NOESY-based experiments with improved spectral resolution: Applications to structural characterization of unfolded, partially. University of Toronto. [Link]
- Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Synthesis and rotation barriers in 2, 6-Di-(o-anisyl) anisole. [Link]
-
Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University. [Link]
-
A Mild and Practical Synthesis of Biphenyl Compounds. SAGE Publications. [Link]
-
NMR and theoretical study of the (CO)–N rotational barrier in the isomers cis- and trans- 2-N,N-dimethylaminecyclohexyl 1-N′,N′-dimethylcarbamate. Academia.edu. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. [Link]
-
Preparation of biphenyl. PrepChem. [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ymc.co.jp [ymc.co.jp]
Methodological & Application
Suzuki-Miyaura coupling protocol for 2,2',4,6-tetramethylbiphenyl
Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocol for 2,2',4,6-Tetramethylbiphenyl
Executive Summary
The synthesis of 2,2',4,6-tetramethylbiphenyl represents a classic challenge in cross-coupling chemistry due to significant steric hindrance. This molecule features a tri-ortho-substituted biaryl axis (2,6-dimethyl on Ring A and 2'-methyl on Ring B), which imposes severe rotational barriers and steric repulsion during the catalytic cycle.
Standard protocols utilizing triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) typically fail for this substrate, resulting in low yields (<10%) or complete recovery of starting materials due to the inability of the catalyst to undergo transmetallation or reductive elimination.
This Application Note details two field-proven, high-efficiency protocols to overcome these barriers:
-
Protocol A (Phosphine-Based): Utilizes the Buchwald SPhos ligand system, engineered to accelerate reductive elimination in hindered biaryls.
-
Protocol B (NHC-Based): Utilizes the Pd-PEPPSI-IPr precatalyst, offering extreme stability and resistance to oxidation.
The Steric Challenge & Mechanistic Strategy
To successfully synthesize 2,2',4,6-tetramethylbiphenyl, one must address the specific failures of the standard Suzuki catalytic cycle:
-
Transmetallation Inhibition: The bulky ortho-methyl groups on the boronic acid (mesityl group) hinder the approach to the palladium center.
-
Reductive Elimination (The Bottleneck): This is the rate-determining step for hindered biaryls. The formation of the C-C bond forces the two aromatic rings into a coplanar transition state, creating immense steric strain.
The Solution: We utilize electron-rich, bulky ligands (Dialkylbiaryl phosphines or N-Heterocyclic Carbenes). These ligands serve a dual purpose:
-
Electronic: They increase electron density on Pd, facilitating oxidative addition.[1]
-
Steric: Their immense bulk forces the Pd(II) intermediate into a geometry that favors the release of the steric strain via reductive elimination.[1]
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle highlighting the critical steps (Transmetallation and Reductive Elimination) where specialized ligands are required to overcome the steric barrier of the tri-ortho-methyl groups.[2]
Catalyst Selection Guide
| Feature | Buchwald SPhos (Protocol A) | Pd-PEPPSI-IPr (Protocol B) |
| Ligand Type | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene (NHC) |
| Key Advantage | Extremely high turnover for tri-ortho systems; "Gold Standard" for biaryls. | Air-stable precatalyst; excellent for scale-up; highly robust. |
| Substrate Scope | Excellent for Mesitylboronic acid + Aryl Halides. | Excellent for Mesityl bromide + Aryl Boronic Acids. |
| Reaction Time | Fast (1–4 hours) | Moderate (4–12 hours) |
| Recyclability | Low | Moderate (can be supported on polymers) |
Protocol A: The Buchwald SPhos Route
This protocol is recommended for small-to-medium scale optimization (mg to gram scale). It utilizes SPhos , which forms a highly active monoligated Pd species.[1]
Reagents:
-
Aryl Halide: 2-Bromotoluene (1.0 equiv)
-
Boronic Acid: 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) OR SPhos Pd G3 Precatalyst (1 mol%)
-
Base: K₃PO₄ (3.0 equiv) (Anhydrous, tribasic)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Equip a reaction vial with a magnetic stir bar and a septum.
-
Add Mesitylboronic acid (1.5 mmol, 246 mg), K₃PO₄ (3.0 mmol, 637 mg), and SPhos (0.02 mmol, 8.2 mg).
-
Note: If using Pd(OAc)₂, add it here (0.01 mmol, 2.2 mg). If using SPhos Pd G3, add it here.
-
-
Degassing:
-
Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Add Toluene (4.5 mL) and Deionized Water (0.5 mL) via syringe.
-
Add 2-Bromotoluene (1.0 mmol, 120 µL) via syringe.
-
Crucial Step: Sparge the liquid mixture with Argon for another 2-3 minutes to remove dissolved oxygen.
-
-
Reaction:
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (1000 rpm). The biphasic mixture requires high agitation for effective phase transfer.
-
Monitor via TLC or HPLC after 2 hours.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL).
-
Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is non-polar; start with 100% Hexanes.
-
Protocol B: The Pd-PEPPSI-IPr Route
This protocol is recommended for robustness and when strictly anhydrous handling of the catalyst is difficult. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system is highly resistant to air and moisture.
Reagents:
-
Aryl Halide: 2-Bromotoluene (1.0 equiv)
-
Boronic Acid: Mesitylboronic acid (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)
-
Base: KOH (2.0 equiv) or K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (Technical grade is acceptable)
Step-by-Step Methodology:
-
Setup:
-
To a 20 mL vial, add Pd-PEPPSI-IPr (0.02 mmol, 13.6 mg), Mesitylboronic acid (1.2 mmol, 197 mg), and KOH (2.0 mmol, 112 mg).
-
-
Solvent Addition:
-
Add 1,4-Dioxane (4 mL).
-
Add 2-Bromotoluene (1.0 mmol, 120 µL).
-
-
Reaction:
-
Heat to 80°C in air (if rapid) or under a loose Argon blanket.
-
Note: While PEPPSI is stable, the boronic acid is susceptible to oxidation over long periods, so an inert atmosphere is still best practice.
-
Stir for 4–12 hours.
-
-
Workup:
-
Filter the reaction mixture through a short pad of Celite to remove palladium black and salts.
-
Wash the pad with Dichloromethane.
-
Concentrate and purify via column chromatography.[3]
-
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Conversion | Inactive Catalyst (Oxidation) | Ensure rigorous degassing (Protocol A). Switch to SPhos Pd G3 or PEPPSI. |
| Protodeboronation | Boronic acid hydrolysis | Mesitylboronic acid is prone to losing the boron group. Use anhydrous K₃PO₄ but keep the solvent wet (trace water helps transmetallation but too much hurts). Alternatively, use the MIDA boronate of the mesityl group. |
| Homocoupling | Oxygen presence | Oxygen promotes homocoupling of the boronic acid. Verify inert atmosphere. |
| Starting Material Recovery | Steric failure | Increase temperature to 110°C. Switch solvent to 1-Butanol or Xylene for higher boiling points. |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of hindered biaryls.
References
-
Bardner, T. E., & Buchwald, S. L. (2007). Continuous-Flow Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society.[4][5] Link (Foundational work on SPhos/XPhos for hindered biaryls).
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal. Link (Original description of the PEPPSI protocol).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link (Comprehensive review of ligand effects on reductive elimination).
-
Altenhoff, G., et al. (2004). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling. Journal of the American Chemical Society.[4][5] Link (Discussion on water/solvent effects in Suzuki coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent [organic-chemistry.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2,2',4,6-Tetramethylbiphenyl from 2-Bromomesitylene
Introduction
The synthesis of sterically hindered biaryl compounds is a significant focus in medicinal chemistry and materials science due to their unique conformational properties and applications as ligands, molecular scaffolds, and functional materials. 2,2',4,6-Tetramethylbiphenyl is a prime example of a sterically crowded biaryl, the synthesis of which presents challenges due to the steric hindrance around the coupling sites. This application note provides a detailed guide for the synthesis of 2,2',4,6-tetramethylbiphenyl from 2-bromomesitylene, primarily focusing on the classical Ullmann coupling reaction. We will explore the mechanistic underpinnings of this choice and provide a comprehensive, step-by-step protocol for its successful implementation in a research setting. Additionally, we will touch upon the Suzuki-Miyaura coupling as a viable modern alternative.
Mechanistic Rationale: The Ullmann Coupling for Sterically Hindered Biaryls
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[1][2] While modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are often favored for their milder conditions and broader substrate scope, the Ullmann reaction remains a robust and effective method, particularly for the synthesis of sterically hindered, symmetrical biaryls from readily available aryl halides.[3][4]
The traditional Ullmann reaction requires high temperatures and stoichiometric amounts of copper, often in the form of a copper-bronze alloy.[2] The reaction is believed to proceed through the formation of an organocopper intermediate. The steric hindrance in 2-bromomesitylene makes it a challenging substrate for many cross-coupling reactions. However, the high temperatures employed in the classical Ullmann coupling can provide the necessary energy to overcome the activation barrier imposed by the ortho-methyl groups.
The proposed mechanism involves the following key steps:
-
Formation of an Organocopper Species: The aryl halide reacts with the copper metal to form an organocopper compound.
-
Coupling: This organocopper species then reacts with a second molecule of the aryl halide to form the biaryl product and a copper(I) halide salt.
The harsh reaction conditions have been a drawback of the classical Ullmann reaction.[2] However, for specific applications like the synthesis of highly substituted, symmetrical biaryls where starting materials are abundant and other methods may fail, the Ullmann coupling remains a valuable tool.
Experimental Protocol: Ullmann Coupling of 2-Bromomesitylene
This protocol details the synthesis of 2,2',4,6-tetramethylbiphenyl via the Ullmann coupling of 2-bromomesitylene.
Materials:
-
2-Bromomesitylene
-
Copper powder
-
Sand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Diatomaceous earth (e.g., Celite®)
-
Anhydrous magnesium sulfate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Inert gas (e.g., Argon or Nitrogen) supply
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Reaction Workflow:
Sources
Topic: High-Yield Catalysts for 2,2',4,6-Tetramethylbiphenyl Production
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of high-yield catalytic strategies for the synthesis of 2,2',4,6-tetramethylbiphenyl, a sterically hindered tetra-ortho-substituted biaryl. The construction of such scaffolds is a significant challenge in organic synthesis due to the steric repulsion between the ortho substituents, which impedes the crucial bond-forming steps in traditional cross-coupling reactions. This document outlines the mechanistic rationale behind catalyst selection and provides detailed, field-proven protocols for two highly effective methods: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling.
The Synthetic Challenge: Steric Hindrance in Biaryl Construction
The synthesis of biaryls bearing substituents at all four ortho positions represents a formidable challenge in organic chemistry.[1] The steric congestion around the forming C-C bond can severely hinder the final, bond-forming reductive elimination step from the transition metal center (typically Palladium or Nickel), which is a critical part of most cross-coupling catalytic cycles.[2] Furthermore, the initial oxidative addition of a sterically hindered aryl halide to the metal center can also be sluggish.[2] Overcoming these hurdles requires carefully optimized catalytic systems, particularly the strategic selection of ligands that can accelerate these challenging steps.
Strategic Approaches: A Comparison of Cross-Coupling Methodologies
Several transition-metal-catalyzed reactions are available for C-C bond formation, but for sterically demanding substrates like 2,2',4,6-tetramethylbiphenyl, the Suzuki-Miyaura, Kumada-Corriu, and Negishi couplings are the most relevant.[3][4][5]
-
Suzuki-Miyaura Coupling : This is arguably the most widely used method due to the operational simplicity, mild reaction conditions, and the stability and low toxicity of the organoboron reagents.[3][6] For hindered substrates, its success is highly dependent on the use of specialized ligands and strong bases.[7][8]
-
Kumada-Corriu Coupling : As the first reported transition-metal-catalyzed cross-coupling reaction, it utilizes readily available and highly reactive Grignard (organomagnesium) reagents.[4][9] This high reactivity can be advantageous for difficult couplings but also limits the functional group tolerance of the reaction.[10] Nickel catalysts are often preferred for this transformation.[10]
-
Negishi Coupling : Employing organozinc reagents, this method offers a good balance of reactivity and functional group tolerance.[5][11] Organozinc compounds are more reactive than organoboranes but less so than Grignard reagents, making them compatible with a wider range of functional groups.[12]
This guide will focus on providing detailed protocols for the Suzuki-Miyaura and Kumada couplings, as they represent robust and widely accessible strategies for the target molecule.
The Key to Success: Catalyst and Ligand Selection
The rational selection of the catalyst, specifically the ligand coordinated to the metal center, is the most critical factor for successfully synthesizing tetra-ortho-substituted biaryls.
The Metal Center: Palladium vs. Nickel
-
Palladium is the most common catalyst for cross-coupling reactions, valued for its versatility and functional group tolerance.[13][14] Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are well-studied and a vast array of ligands have been developed to modulate their reactivity.[3]
-
Nickel , being smaller and more cost-effective than palladium, is often highly effective for coupling sterically challenging substrates.[15] It can catalyze reactions with less reactive electrophiles like aryl chlorides and is frequently the catalyst of choice for Kumada couplings.[4][16]
The Ligand: Enabling the "Impossible" Coupling For sterically hindered couplings, the ligand must be both bulky and electron-rich.
-
Steric Bulk : Bulky ligands, such as the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos), promote the formation of a highly reactive, monoligated L-Pd(0) species.[17] This coordinatively unsaturated complex is more readily able to undergo oxidative addition with a hindered aryl halide.
-
Electron-Donating Ability : Electron-rich phosphines increase the electron density on the metal center. This enhanced nucleophilicity of the metal facilitates the oxidative addition step and, crucially, promotes the final, often rate-limiting, reductive elimination step to form the desired biaryl product.[13] N-Heterocyclic Carbenes (NHCs) are another class of strongly σ-donating ligands that are highly effective in these challenging couplings.[18][19]
Below is a workflow diagram illustrating the general process for synthesizing 2,2',4,6-tetramethylbiphenyl via a cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Pd-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a highly active palladium catalyst with a bulky biarylphosphine ligand (XPhos) to couple 2-bromo-m-xylene with 2,4-dimethylphenylboronic acid. The use of a strong base like potassium phosphate is crucial for the transmetalation step with hindered substrates.
Catalytic Cycle:
Materials:
-
2-Bromo-m-xylene (1.0 equiv)
-
2,4-Dimethylphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
Protocol:
-
Vessel Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and anhydrous K₃PO₄ (3.0 equiv).
-
Rationale: A dry, inert atmosphere is critical to prevent the deactivation of the catalyst and the degradation of the phosphine ligand.[20]
-
-
Reagent Addition : Add 2,4-dimethylphenylboronic acid (1.2 equiv) followed by 2-bromo-m-xylene (1.0 equiv).
-
Solvent Addition : Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M with respect to the aryl bromide, followed by a small amount of water (typically 5-10% of the dioxane volume).
-
Rationale: Dioxane is an excellent solvent for Suzuki couplings. The addition of water can help to dissolve the base and facilitate the transmetalation step.[21]
-
-
Reaction Execution : Seal the flask and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Rationale: Elevated temperatures are required to overcome the activation barriers for oxidative addition and reductive elimination with these sterically demanding substrates.[22]
-
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 2,2',4,6-tetramethylbiphenyl.
Protocol 2: Efficient Synthesis via Ni-Catalyzed Kumada-Corriu Coupling
This protocol employs a more economical nickel catalyst to couple a Grignard reagent, prepared in situ, with an aryl bromide. This method is highly effective but requires strict anhydrous conditions due to the reactivity of the Grignard reagent.[10]
Catalytic Cycle:
Materials:
-
2-Bromo-2,4-dimethylbenzene (1.1 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal)
-
2-Bromo-m-xylene (1.0 equiv)
-
Nickel(II) acetylacetonate (Ni(acac)₂) (3.0 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (3.0 mol%)
-
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Grignard Reagent Preparation :
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under argon, add magnesium turnings (1.2 equiv).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 2-bromo-2,4-dimethylbenzene (1.1 equiv) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate (indicated by bubbling and heat). If not, gently warm the flask.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Rationale: The Grignard reagent is highly moisture-sensitive and must be prepared and used under strictly anhydrous and inert conditions.[10] Iodine helps to etch the passivating oxide layer from the magnesium surface.
-
-
Catalyst and Substrate Addition :
-
In a separate flame-dried Schlenk flask under argon, prepare a solution of Ni(acac)₂ (3.0 mol%), dppp (3.0 mol%), and 2-bromo-m-xylene (1.0 equiv) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Rationale: The Ni(II) precatalyst is reduced in situ to the active Ni(0) species. Cooling the reaction mixture before adding the highly reactive Grignard reagent helps to control the initial exotherm.
-
-
Reaction Execution :
-
Slowly add the prepared Grignard reagent solution to the cooled catalyst/substrate mixture via cannula transfer.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
-
Workup :
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with diethyl ether and separate the layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 2,2',4,6-tetramethylbiphenyl.
Comparative Analysis of Catalytic Systems
The choice between these methods depends on factors like cost, functional group compatibility, and operational simplicity.
| Parameter | Protocol 1: Suzuki-Miyaura | Protocol 2: Kumada-Corriu |
| Catalyst | Pd₂(dba)₃ / XPhos | Ni(acac)₂ / dppp |
| Coupling Partner | Arylboronic Acid | Grignard Reagent |
| Base Required | Yes (e.g., K₃PO₄) | No |
| Solvent | Dioxane / H₂O | Anhydrous THF |
| Temperature | High (100-110 °C) | Moderate (Reflux, ~65 °C) |
| Key Advantages | High functional group tolerance; stable reagents.[3] | Economical catalyst; highly reactive nucleophile.[4][10] |
| Key Disadvantages | Expensive catalyst/ligand; requires a strong base. | Low functional group tolerance; requires strict anhydrous conditions.[10] |
| Typical Yields | Excellent (>90%) | Good to Excellent (80-95%)[23] |
Conclusion
The synthesis of 2,2',4,6-tetramethylbiphenyl, a sterically demanding biaryl, can be achieved in high yields through carefully selected transition-metal-catalyzed cross-coupling reactions. The Palladium-catalyzed Suzuki-Miyaura coupling, employing bulky, electron-rich biarylphosphine ligands like XPhos, offers excellent yields and broad functional group tolerance, making it a reliable choice for complex molecule synthesis.[17] Alternatively, the more economical Nickel-catalyzed Kumada-Corriu coupling provides a powerful and high-yielding route, provided the substrates are compatible with the highly reactive Grignard reagents.[4][23] The successful application of either protocol hinges on a clear understanding of the mechanistic principles that govern these challenging transformations and meticulous execution of the experimental procedures.
References
-
Harkal, S., et al. (2004). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. PubMed. [Link]
-
Kornhaass, C., et al. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers. [Link]
-
Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry. [Link]
-
Kornhaass, C., et al. (2020). Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv. [Link]
-
Harkal, S., et al. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Journal of the American Chemical Society. [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]
-
MacQueen, P. M., et al. (2021). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. ResearchGate. [Link]
-
University of Wisconsin–Madison. Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. [Link]
-
Sasser, A. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. [Link]
-
Jarvo, E. R. (2018). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. PMC. [Link]
-
Bedford, R. B., et al. (2018). Selective Kumada biaryl cross-coupling reaction enabled by an iron(iii) alkoxide–N-heterocyclic carbene catalyst system. Chemical Communications. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Sun, Y., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. [Link]
-
Beller, M., & Zapf, A. (2004). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Tu, T. (2022). Synthesis of sterically hindered biaryls by Suzuki cross‐coupling of aryl chlorides and bromides catalyzed by BIAN‐NHC‐Pd. ResearchGate. [Link]
-
Wikipedia. Kumada coupling. [Link]
-
Piguel, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]
-
Chemical Communications. Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. [Link]
-
Goossen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters. [Link]
-
Beller, M., & Zapf, A. (2004). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Chemical Communications. [Link]
-
The Journal of Organic Chemistry. Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. [Link]
-
Buchwald, S. L., et al. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. [Link]
-
Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011). Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. HUSCAP. [Link]
-
Dalton Transactions. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. [Link]
-
NRO Chem. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Denmark Group. The Negishi Cross-Coupling Reaction. [Link]
-
Navarro, O., Kelly, R. A., & Nolan, S. (2003). Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. Semantic Scholar. [Link]
-
The Organic Chemist. (2022). Negishi Coupling. YouTube. [Link]
- Jin, M. J., et al. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Asian Journal of Organic & Medicinal Chemistry. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]
- Google Patents. (2013).
-
Al-dujaili, A. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC. [Link]
-
Organic Syntheses Procedure. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
Sources
- 1. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kumada Coupling [organic-chemistry.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 18. Selective Kumada biaryl cross-coupling reaction enabled by an iron(iii) alkoxide–N-heterocyclic carbene catalyst system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. m.youtube.com [m.youtube.com]
- 21. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 22. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
Application Note: Ligand Selection & Protocol for 2,2',4,6-Tetramethylbiphenyl Synthesis
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2,2',4,6-tetramethylbiphenyl represents a classic "stress test" in cross-coupling chemistry. This molecule features a tri-ortho-substituted biaryl axis (positions 2, 6, and 2'), creating significant steric congestion that inhibits standard catalytic pathways.
For researchers and drug development professionals, this scaffold serves as a proxy for synthesizing atropisomeric pharmacophores or sterically encumbered agrochemicals. Standard ligands (PPh₃, dppf) fail here because they cannot facilitate the crowded transmetalation step or the entropy-driven reductive elimination .
The Core Challenge: Steric Bulk vs. Catalyst Life
-
Oxidative Addition: Generally fast for aryl bromides, even hindered ones.
-
Transmetalation (The Bottleneck): The approach of the bulky boronic acid (Mesityl) to the hindered Pd(II) center is energetically costly.
-
Reductive Elimination: Requires the two aromatic rings to align in a specific geometry, which is sterically disfavored.
The Solution: Buchwald Dialkylbiaryl Phosphines
To solve this, we utilize SPhos or XPhos .[1] While XPhos is a "universal" ligand, SPhos is the specific architectural solution for this substrate class due to its unique Pd-O interaction.
Ligand Decision Matrix
The following logic gate determines the optimal ligand based on steric substitution patterns.
Figure 1: Ligand selection logic based on ortho-substitution count. For the target 2,2',4,6-tetramethylbiphenyl (Tri-Ortho), SPhos is the authoritative choice.
Part 2: Scientific Rationale (Expertise & Causality)
Why SPhos?
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is superior for this specific synthesis due to two mechanistic features:
-
Structural Flexibility: The dicyclohexylphosphino group provides the bulk necessary to force reductive elimination (by compressing the C-Pd-C angle).
-
The Pd-O Interaction (Hemilability): The methoxy group on the lower ring can loosely coordinate to the Palladium center. This interaction stabilizes the monoligated Pd(0) species, preventing catalyst decomposition (precipitation of Pd black) during the slow transmetalation step typical of hindered substrates [1].
The Precatalyst Advantage (G3/G4)
Traditional protocols use Pd(OAc)₂ + Ligand. However, for hindered substrates, the induction period required to reduce Pd(II) to Pd(0) allows for boronic acid decomposition (protodeboronation).
-
Recommendation: Use SPhos Pd G3 (Third Generation Precatalyst).[2]
-
Mechanism: The G3 precatalyst activates rapidly upon exposure to base, releasing the active L-Pd(0) species in a 1:1 ratio immediately, ensuring the catalyst is ready before the unstable mesitylboronic acid degrades [2].
Part 3: Experimental Protocol
Synthesis of 2,2',4,6-Tetramethylbiphenyl
Reaction Type: Suzuki-Miyaura Coupling Scale: 1.0 mmol (Adaptable to multigram)
1. Reagents & Materials
| Component | Reagent Name | Equiv. | Amount (1 mmol scale) | Role |
| Electrophile | 2-Bromotoluene | 1.0 | 171 mg (120 µL) | Coupling Partner A |
| Nucleophile | Mesitylboronic Acid | 1.5 | 246 mg | Coupling Partner B |
| Catalyst | SPhos Pd G3 | 0.02 (2 mol%) | 15.6 mg | Precatalyst |
| Base | K₃PO₄ (Tribasic, anhydrous) | 2.0 | 424 mg | Activator |
| Solvent A | Toluene (Anhydrous) | - | 4.0 mL | Solvent |
| Solvent B | Water (Degassed) | - | 0.4 mL | Co-solvent (essential) |
Note: Mesitylboronic acid is used in excess because sterically hindered boronic acids are prone to protodeboronation (losing the B(OH)₂ group).
2. Step-by-Step Procedure
-
Setup: Oven-dry a 20 mL reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow to cool under argon/nitrogen flow.
-
Solids Addition: Charge the vial with SPhos Pd G3 (15.6 mg), Mesitylboronic acid (246 mg), and K₃PO₄ (424 mg).
-
Critical: If using a glovebox, weigh all solids inside. If on a benchtop, cap immediately and purge with inert gas for 5 minutes.
-
-
Liquids Addition:
-
Add 2-Bromotoluene (120 µL) via syringe.
-
Add Toluene (4 mL) and Water (0.4 mL).
-
Note: The 10:1 Toluene:Water ratio is crucial. The water dissolves the inorganic base, creating a biphasic system that facilitates the activation of the boronic acid.
-
-
Reaction: Seal the vial (Teflon-lined cap). Place in a preheated heating block/oil bath at 100°C .
-
Stir vigorously (800+ RPM). Mass transfer is critical in biphasic mixtures.
-
Run for 2 to 4 hours . (Hindered couplings are slower; monitor by GC-MS or TLC).
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: 100% Hexanes (The product is non-polar).
-
Rf: ~0.6-0.8 in Hexanes.
-
Part 4: Mechanistic Visualization
Understanding the cycle helps in troubleshooting. In this hindered system, the Transmetalation is the hardest step to initiate, but Reductive Elimination is the hardest to complete without the specific properties of SPhos.
Figure 2: The Catalytic Cycle. Note that Transmetalation (red) is the bottleneck for hindered substrates. SPhos prevents catalyst death at this stage.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation or poor activation. | Switch to SPhos Pd G3 if using Pd(OAc)₂. Ensure rigorous degassing of solvents. |
| Protodeboronation (Mesitylene formation) | Boronic acid is unstable under basic conditions. | 1. Increase Boronic Acid equivalents (to 2.0).2. Reduce water ratio (use anhydrous Dioxane with powdered K₃PO₄).3. Use MIDA boronates (slow release). |
| Homocoupling (Bi-mesityl) | Oxidant present (O₂). | Rigorous exclusion of air is required. Check inert gas lines. |
| Starting Material Remains | Reaction temperature too low. | For tri-ortho systems, 100°C is mandatory . Do not run at RT. |
References
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.
-
Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: The 'Goldilocks' Precatalysts for Cross-Coupling Reactions." The Journal of Organic Chemistry, 2014 , 79, 4161–4166.
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41, 1461–1473.[3]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy | MDPI [mdpi.com]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Green Coupling of Sterically Hindered Biaryls
Executive Summary & Mechanistic Challenge
The synthesis of sterically hindered biaryls (e.g., tetra-ortho-substituted systems) has traditionally relied on hazardous dipolar aprotic solvents like DMF, NMP, or DMAc at elevated temperatures. These conditions are required to overcome the high energy barrier of transmetalation and reductive elimination in crowded systems. However, these solvents pose severe genotoxicity and reproductive risks, leading to their restriction by REACH and the ACS Green Chemistry Institute (ACS GCI).
This guide details the transition to green solvent systems —specifically Surfactant-Mediated Aqueous Systems (Micellar Catalysis) and Bio-Derived Ethers (2-MeTHF, CPME) . Contrary to the belief that green solvents compromise reactivity, these systems often outperform traditional solvents in hindered couplings due to the Hydrophobic Effect , which generates ultra-high local concentrations of reactants within micellar cores.
The Mechanistic Barrier
In hindered biaryl coupling (e.g., Suzuki-Miyaura), the rate-determining step often shifts from oxidative addition to transmetalation or reductive elimination due to steric clash between the ligand and the ortho-substituents.
-
Traditional Solvents: Rely on thermal energy (heating to >100°C) to force the interaction.
-
Green Micellar Solvents: Rely on entropic driving forces. The lipophilic substrate and catalyst are sequestered into the hydrophobic core of the micelle, increasing the effective molarity from ~0.1 M (bulk) to >3 M (local).
DOT Diagram: The Micellar "Nano-Reactor" Mechanism
The following diagram illustrates how the surfactant TPGS-750-M facilitates the coupling of hindered substrates by concentrating the catalytic species.
Caption: Schematic of TPGS-750-M micellar catalysis. Reactants are sequestered in the lipophilic core, increasing local concentration and overcoming steric barriers.
Primary Protocol: Aqueous Micellar Catalysis (TPGS-750-M)[1]
Best For: General hindered biaryl couplings, temperature-sensitive substrates. The "Secret Sauce": The combination of TPGS-750-M (surfactant) with Pd-PEPPSI-IPent or Pd(dtbpf)Cl2 . Standard catalysts like Pd(PPh3)4 are ineffective here due to rapid oxidation and lack of steric bulk required to force reductive elimination.
Materials
-
Surfactant: 2 wt % TPGS-750-M in degassed water.
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol %). Note: The "IPent" ligand provides the flexible steric bulk necessary for tetra-ortho couplings.
-
Base: Triethylamine (Et3N) or K3PO4.
-
Co-solvent (Optional): THF (only if substrates are solid and extremely insoluble).
Step-by-Step Protocol
-
Surfactant Preparation: Dissolve TPGS-750-M (Sigma-Aldrich/Merck) in HPLC-grade water to make a 2 wt % solution. Degas by sparging with Argon for 30 minutes. Crucial: Oxygen inhibits the active Pd(0) species.
-
Reaction Setup:
-
In a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv) and boronic acid (1.2–1.5 equiv).
-
Add Pd-PEPPSI-IPent (2 mol %).
-
Add the 2% TPGS-750-M solution (concentration of substrate should be 0.5 M).
-
Add Et3N (3.0 equiv).
-
-
Coupling:
-
Seal the vial and stir vigorously (>1000 rpm). High shear is required to maintain micelle turnover.
-
Temperature: 45°C (mild) to 60°C (hindered).
-
Time: 4–24 hours. Monitor by HPLC.
-
-
Workup (Green Extraction):
-
Do not use DCM/Ether.
-
Add a minimum amount of Ethyl Acetate (EtOAc) or IPAc to the reaction vial. Stir gently.
-
The organic layer will separate. The aqueous surfactant layer can often be recycled (up to 2 times), though for GMP applications, fresh surfactant is recommended.
-
Secondary Protocol: Bio-Based Ethers (2-MeTHF)
Best For: Water-sensitive substrates, highly crystalline starting materials that do not dissolve in micelles, or when higher temperatures (>80°C) are strictly required.
Why 2-MeTHF? Derived from corncobs/bagasse, 2-Methyltetrahydrofuran (2-MeTHF) has a higher boiling point (80°C) than THF (66°C), allowing for faster kinetics in hindered systems. It separates cleanly from water, reducing workup volume.[1]
Step-by-Step Protocol
-
Solvent Prep: Use anhydrous 2-MeTHF (inhibitor-free recommended for catalysis).
-
Catalyst System:
-
Pre-catalyst: Pd(OAc)2 (2 mol %)
-
Ligand: SPhos or XPhos (4 mol %). Buchwald dialkylbiaryl phosphines are superior in organic solvents for hindered substrates.
-
-
Reaction Setup:
-
Charge aryl halide (1.0 equiv), boronic acid (1.5 equiv), Pd(OAc)2, and Ligand into the vessel.
-
Evacuate and backfill with N2 (3 cycles).
-
Add 2-MeTHF (0.2–0.4 M concentration).
-
Add aqueous base (e.g., 2M K2CO3, 2.0 equiv). Note: This is a biphasic system.
-
-
Coupling:
-
Heat to 75–80°C.
-
Stir vigorously to ensure phase transfer.
-
-
Workup:
-
Stop stirring; the phases will separate rapidly (unlike THF/Water which forms emulsions).
-
Drain the aqueous layer. Wash the organic layer with brine.
-
Concentrate the 2-MeTHF layer directly to isolate the product.
-
Solvent Selection Guide & Data Comparison
Decision Tree for Solvent Selection
Use this logic flow to determine the optimal green solvent for your specific hindered coupling.
Caption: Decision matrix for selecting between Aqueous Micellar conditions and Bio-Ether solvents.
Comparative Performance Data
The following table aggregates typical yield ranges for tetra-ortho-substituted biaryls (e.g., 2,6-dimethylphenyl boronic acid + 2-bromo-m-xylene).
| Parameter | Traditional (DMF/110°C) | Micellar (TPGS-750-M/50°C) | Bio-Ether (2-MeTHF/80°C) |
| Yield | 85–95% | 88–96% | 80–90% |
| Time | 12–24 h | 8–16 h | 12–24 h |
| E-Factor (Waste) | High (>50) | Low (<10) | Moderate (15–25) |
| Workup | Difficult (DMF removal) | Simple (In-flask extraction) | Simple (Phase separation) |
| Toxicity | Reprotoxic (Danger) | Non-toxic (GRAS) | Low Toxicity |
Expert Insight: While DMF yields are high, the isolation yield often drops due to the difficulty of removing high-boiling solvents. TPGS-750-M offers comparable reaction yields with significantly higher isolated yields due to ease of workup.
References
-
Lipshutz, B. H., et al. (2011).[2][3] "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[4][2][3] Journal of Organic Chemistry. [Link]
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. [Link]
-
Prat, D., et al. (2016).[5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1][6] ChemSusChem. [Link]
-
ACS Green Chemistry Institute. "Solvent Selection Tool."[7][8][9] [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TPGS-750-M: a second-generation amphiphile for metal-catalyzed cross-couplings in water at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Solvent Guides | Environmental Center | University of Colorado Boulder [colorado.edu]
- 8. acs.org [acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
purification methods for 2,2',4,6-tetramethylbiphenyl from reaction mixtures
The following Application Note and Protocol guide is designed for researchers and process chemists focusing on the isolation of 2,2',4,6-tetramethylbiphenyl (an unsymmetrical, sterically hindered biaryl) from cross-coupling reaction mixtures.
Introduction & Chemical Context
The synthesis of sterically hindered biaryls, such as 2,2',4,6-tetramethylbiphenyl , presents unique purification challenges. Unlike planar biaryls, the presence of three or four ortho-methyl groups restricts rotation around the central C-C bond, creating a twisted conformation that influences solubility and volatility.
This compound is typically synthesized via Suzuki-Miyaura cross-coupling involving a mesityl (2,4,6-trimethyl) species and an o-tolyl (2-methyl) species. This asymmetry is critical: the reaction mixture often contains symmetric homocoupling byproducts (bimesityl and 2,2'-dimethylbiphenyl) which possess similar physicochemical properties but distinct solubility profiles.
Impurity Profiling & Causality
To design a self-validating purification system, one must first map the reaction mixture. In a typical Pd-catalyzed coupling between 2,4,6-trimethylphenylboronic acid and 2-bromotoluene , the following species are generated:
| Component | Origin | Est. Boiling Point | Solubility (Hexane) | Challenge Level |
| Target (2,2',4,6-Tetramethylbiphenyl) | Cross-Coupling | High (~280°C) | High | N/A |
| Impurity A: Mesitylene | Protodeboronation | Low (164°C) | Very High | Low (Volatile) |
| Impurity B: 2,2'-Dimethylbiphenyl | Halide Homocoupling | Medium (~255°C) | High | Medium (Close BP) |
| Impurity C: Bimesityl (Hexamethyl) | Boronic Homocoupling | High (Solid, MP >100°C) | Low (Crystalline) | High (Co-crystallizes) |
| Impurity D: Pd-Ligand Complex | Catalyst Residue | N/A | Variable | Low (if filtered) |
Purification Logic & Workflow
The purification strategy relies on orthogonal properties: Volatility (to remove solvents and dehalogenated byproducts) and Symmetry-Driven Solubility (to separate the target from the highly symmetric Bimesityl impurity).
Decision Logic Diagram
The following flowchart illustrates the critical decision nodes for purifying the reaction mixture.
Caption: Integrated purification workflow prioritizing bulk removal of volatiles followed by symmetry-based separation.
Detailed Experimental Protocols
Protocol A: Pre-Purification Workup (Mandatory)
Goal: Remove catalyst residues and inorganic salts to prevent degradation during distillation.
-
Quench: Dilute the reaction mixture (typically THF/Toluene/Water) with 100 mL of Ethyl Acetate (EtOAc).
-
Wash: Wash the organic phase sequentially with:
-
1M HCl (2 x 50 mL) – Removes amine ligands/bases.
-
Sat. NaHCO₃ (1 x 50 mL) – Neutralizes acid traces.
-
Brine (1 x 50 mL) – Dries the organic phase.
-
-
Scavenge (Critical): Add 5 wt% activated charcoal or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the organic phase. Stir for 30 mins to bind Palladium.
-
Filter: Pass through a pad of Celite® to remove the scavenger and colloidal Pd black.
-
Concentrate: Rotary evaporate at 40°C/50 mbar. Result: Dark yellow/orange oil.
Protocol B: Fractional Vacuum Distillation (Bulk Separation)
Goal: Separate the Target from Impurity B (2,2'-Dimethylbiphenyl) and Impurity A (Mesitylene).
Equipment: Short-path distillation head or Kugelrohr apparatus. Vacuum Requirement: High vacuum (<1.0 mmHg) is essential due to the high boiling points of biaryls.
-
Setup: Transfer crude oil to a round-bottom flask. Add a magnetic stir bar.
-
Degassing: Stir under vacuum (1 mmHg) at RT for 10 mins to remove residual solvent/Mesitylene (Impurity A).
-
Fraction 1 (Forerun): Heat bath to 100–120°C (0.5 mmHg). Collect any distillate (likely 2,2'-dimethylbiphenyl and lower MW oligomers).
-
Fraction 2 (Main Cut): Increase bath temperature to 140–160°C (0.5 mmHg) .
-
Note: The target 2,2',4,6-tetramethylbiphenyl will distill as a colorless to pale yellow oil/low-melting solid.
-
Stop Point: Do not distill to dryness. The residue contains the high-melting Bimesityl (Impurity C) and oligomers.
-
-
Validation: Analyze Fraction 2 via GC-MS. If Bimesityl (Impurity C) is present (>5%), proceed to Protocol C.
Protocol C: Flash Column Chromatography (High Purity)
Goal: Resolving the target from structural isomers if distillation is insufficient.
Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: 100% Hexanes (or Pentane). Note: Biaryls are non-polar; adding EtOAc usually causes co-elution.
-
Loading: Dissolve the crude/distilled material in the minimum amount of Hexane.
-
Elution Gradient: Isocratic 100% Hexane.
-
TLC Monitoring:
-
Use UV (254 nm).
-
Rf Values (approx. in Hexane):
-
Impurity C (Bimesityl): ~0.65 (Elutes first due to high symmetry/greasiness).
-
Target (2,2',4,6-): ~0.55.
-
Impurity B (2,2'-Dimethyl): ~0.50.
-
-
-
Collection: Collect fractions. The "overlap" regions must be discarded or recycled.
Protocol D: Symmetry-Driven Recrystallization (Polishing)
Goal: Final removal of the highly symmetric Bimesityl impurity.
Even after chromatography, traces of Bimesityl may persist. We exploit the "Carnelley’s Rule" which states that high molecular symmetry correlates with high melting point and lower solubility.
-
Solvent System: Methanol (MeOH) or Ethanol (EtOH). The hindered biaryls are poorly soluble in cold alcohols, but Bimesityl is least soluble.
-
Dissolution: Dissolve the oil in boiling EtOH (approx. 5 mL per gram).
-
Cooling: Allow to cool slowly to Room Temperature.
-
Observation: Impurity C (Bimesityl) often crystallizes out first as white needles due to its high lattice energy.
-
-
Filtration: Filter off the solid (Impurity C).
-
Concentration: Concentrate the filtrate (mother liquor). The target, being unsymmetrical (2,2',4,6-), has higher solubility and will remain in solution or crystallize only upon deep cooling (-20°C).
-
Recovery: Evaporate the filtrate to obtain the purified 2,2',4,6-tetramethylbiphenyl.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify using 1H NMR . The methyl group shifts are diagnostic.
| Proton Environment | Chemical Shift (δ, ppm in CDCl₃) | Diagnostic Feature |
| Ar-CH3 (Mesityl ring) | ~1.9 - 2.3 | Typically 3 distinct signals for 2,2',4,6- pattern. |
| Ar-CH3 (Tolyl ring) | ~2.1 | Single methyl peak, often shielded by the orthogonal ring. |
| Impurity: Bimesityl | ~1.9 (s, 12H), ~2.3 (s, 6H) | Highly symmetric, simplified spectrum. |
Final Purity Calculation:
References
-
Suzuki-Miyaura Coupling Mechanism & Catalysts: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Purification of Isomeric Mixtures: Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Link
-
Synthesis of Sterically Hindered Biaryls: Koreeda, M., & Viswanathan, R. (2006). Synthesis of Sterically Hindered ortho-Substituted Tetraphenylethenes. Organic Letters, 8(7), 1491-1494. Link
-
General Chromatographic Techniques: European Pharmacopoeia. (2023).[1] Chapter 2.2.46: Chromatographic separation techniques. Link
-
Physical Properties of Hindered Biaryls (Analogous Data): Cheméo. (2024). Chemical Properties of 2,2',6,6'-Tetramethyl-p,p'-biphenol. Link
Sources
Troubleshooting & Optimization
improving yield of 2,2',4,6-tetramethylbiphenyl in Suzuki coupling
Ticket #8492: Yield Optimization for 2,2',4,6-Tetramethylbiphenyl
Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Priority: High (Process Chemistry/R&D)
Diagnostic & Root Cause Analysis
User Issue: Low yield in the synthesis of 2,2',4,6-tetramethylbiphenyl. Chemical Context: You are attempting a tri-ortho-substituted coupling. This molecule consists of a mesityl ring (2,4,6-trimethyl) coupled to an o-tolyl ring (2-methyl).
Why is this failing?
Standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) will fail here. The failure is rarely due to oxidative addition; it is caused by two specific bottlenecks in the catalytic cycle driven by steric hindrance :
-
Retarded Transmetallation: The bulky boronic acid (Mesityl) cannot easily approach the palladium center which is already crowded by the bulky aryl halide (o-Tolyl) and ligands.
-
Protodeboronation (The "Silent Killer"): Because transmetallation is slow, the boronic acid sits in the basic, hot solution longer. Mesitylboronic acid is highly prone to hydrolytic cleavage (protodeboronation), turning your reagent into Mesitylene (inert byproduct) before it can couple.
Visualizing the Barrier
The following diagram illustrates the kinetic bottlenecks specific to your substrate.
Caption: Kinetic bottlenecks in tri-ortho coupling. The red nodes indicate where standard catalysts fail due to steric clash.
The Solution: "Golden Standard" Protocol
To solve this, we must switch to Buchwald Dialkylbiaryl Ligands , specifically SPhos .
Why SPhos? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is engineered for this exact scenario.
-
The Pd–O Interaction: The methoxy group on the SPhos backbone interacts with the Palladium center. This "hemilabile" coordination stabilizes the monolithic Pd(0) species but readily opens up to allow the bulky boronic acid to enter during transmetallation.
-
Bulk: The cyclohexyl rings force the product out during reductive elimination.[1]
Recommended Experimental Protocol
Use this protocol to establish a baseline. Do not substitute reagents initially.
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Notes |
| Aryl Halide | 2-Bromotoluene | 1.0 | Do not use Chloride (too slow) or Iodide (can cause homocoupling). |
| Boron Source | 2,4,6-Trimethylphenylboronic acid | 1.5 - 2.0 | Excess is required to account for protodeboronation. |
| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Precatalyst source. |
| Ligand | SPhos | 0.04 (4 mol%) | 2:1 L:Pd ratio is critical for stability. |
| Base | K₃PO₄ (anhydrous) | 3.0 | Finely ground. Carbonates (Na₂CO₃) are often too weak. |
| Solvent | Toluene / Water | 10:1 ratio | The biphasic system is essential for K₃PO₄ solubility. |
| Temp | 100 °C | - | Vigorous stirring is mandatory. |
Step-by-Step Execution:
-
Charge Solids: Add Pd(OAc)₂, SPhos, Boronic Acid, and finely ground K₃PO₄ to a reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/backfill x3).
-
Solvent Addition: Add Toluene and Water (degassed) via syringe.
-
Activation: Place in a pre-heated block at 100 °C. Stir vigorously (1000+ RPM).
-
Monitor: Check HPLC/GC at 1 hour and 4 hours. If conversion stalls, see Section 3.
Troubleshooting Guide (FAQ)
Q1: The reaction turns black immediately, and conversion stops at <20%.
Diagnosis: Catalyst decomposition ("Pd-Black" formation).[4] Fix:
-
Switch to Precatalysts: In-situ mixing of Pd(OAc)₂ and SPhos can be inefficient if oxygen is present. Use SPhos Pd G2 or SPhos Pd G3 precatalysts. These release the active L-Pd(0) species at a controlled rate.
-
Reaction: Use 2 mol% SPhos Pd G2. No free ligand is needed.
Q2: I see the starting bromide disappearing, but the product yield is low. I see a lot of Mesitylene.
Diagnosis: Protodeboronation.[3][6][8][10] The boronic acid is hydrolyzing faster than it is coupling. Fix:
-
Increase Concentration: Run the reaction at high concentration (1M or higher). This favors the bimolecular coupling over the unimolecular hydrolysis.
-
Slow Addition: Add the boronic acid (dissolved in toluene) via syringe pump over 2 hours.
-
Switch Boron Source: Use MIDA boronates or Potassium Trifluoroborates . These are "slow-release" reservoirs of boronic acid that maintain low standing concentrations of the active species, minimizing decomposition.[10]
Q3: Can I use anhydrous conditions to stop the hydrolysis?
Diagnosis: Misconception.[1] Technical Insight: While intuitive, totally anhydrous conditions often fail with K₃PO₄ because the base is insoluble in toluene. The boronic acid needs a hydroxide/water network to form the boronate species (Ar-B(OH)₃⁻) required for transmetallation. Fix: If you must go anhydrous, switch the solvent to Dioxane (which solubilizes water better) or use CsF or Ba(OH)₂ as the base in dry conditions.
Decision Logic: Optimizing Your Yield
Use this flowchart to navigate your next experiment based on your current results.
Caption: Troubleshooting logic flow for steric coupling optimization.
References & Authoritative Sources
-
Buchwald, S. L., et al. (2005). Synthesis of Hindered Biaryls using the SPhos Ligand. This is the seminal paper establishing SPhos for tri- and tetra-ortho substituted biaryls.
-
Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls. Details the mechanistic advantage of the Pd-O interaction in SPhos.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst System for the Rapid Formation of Active Catalysts. Explains why G2/G3 precatalysts are superior to in-situ mixing for hindered substrates.
-
Knapp, D. M., & Gillis, E. P. (2010). Protodeboronation: Mechanisms and Prevention. A comprehensive guide on why your boronic acid is decomposing and how to stop it (MIDA boronates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Navigating the Steric Labyrinth: A Technical Support Guide to the Synthesis of 2,2',4,6-Tetramethylbiphenyl
Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of sterically hindered biaryls, with a specific focus on 2,2',4,6-tetramethylbiphenyl. This complex molecule, with its four ortho-substituents, presents a significant synthetic challenge due to profound steric hindrance that can impede bond formation and favor undesirable side reactions. This guide is structured to provide you with not only robust protocols but also the underlying mechanistic principles and troubleshooting strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 2,2',4,6-tetramethylbiphenyl so challenging?
The primary difficulty arises from steric hindrance. The two methyl groups on each phenyl ring ortho to the aryl-aryl bond create a crowded environment. This steric clash disfavors the planar transition state required for many coupling reactions, thereby increasing the activation energy for the desired bond formation.[1] Consequently, standard coupling conditions often result in low to no yield of the desired product.
Q2: What are the most common synthetic routes for 2,2',4,6-tetramethylbiphenyl?
The most prevalent and effective methods for constructing such a sterically congested biaryl are transition-metal-catalyzed cross-coupling reactions. The three most commonly employed are:
-
Suzuki-Miyaura Coupling: This involves the reaction of an aryl halide with an arylboronic acid or ester. It is often favored due to the mild reaction conditions and the commercial availability of a wide range of boronic acids.
-
Kumada-Tamao-Corriu Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an aryl halide. Grignard reagents are potent nucleophiles, making this a powerful C-C bond-forming reaction.
-
Ullmann Coupling: This classic reaction involves the copper-mediated coupling of two aryl halides. While it often requires harsh conditions (high temperatures), it can be effective for homocoupling of certain substrates.
Q3: I'm getting a lot of side products in my reaction. What are they likely to be?
The nature of the side products is highly dependent on the chosen synthetic route:
-
In Suzuki-Miyaura couplings, common side products include homocoupled boronic acids (forming a symmetrical biaryl from the boronic acid partner) and protodeboronation products (where the boronic acid group is replaced by a hydrogen).[2]
-
In Kumada couplings, side reactions can include elimination if the Grignard reagent has β-hydrogens, and Wurtz-type homocoupling of the Grignard reagent.[3]
-
Ullmann couplings can also lead to dehalogenation and other side reactions, particularly at the high temperatures often required.
This guide will delve into troubleshooting strategies for minimizing these and other side reactions for each synthetic method.
Troubleshooting Guides & Detailed Protocols
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for this synthesis, but success hinges on the careful selection of the catalyst, ligand, base, and solvent to overcome the steric barrier.
Core Challenge: Facilitating the transmetalation and reductive elimination steps of the catalytic cycle, which are often hindered by the bulky ortho-substituents.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low to No Product Formation | Inefficient Catalyst System: The palladium catalyst and its coordinating ligand are not suitable for the sterically demanding substrates. | Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote both oxidative addition and the difficult reductive elimination step by creating a more sterically crowded and electron-rich palladium center.[2] Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ to avoid inefficient in-situ reduction of Pd(II) precursors. |
| Inappropriate Base: The base is not effective at activating the boronic acid for transmetalation. | Solution: For hindered couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate.[2] The choice of base is also solvent-dependent. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] | Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst. |
| Use of a Pd(II) Precatalyst: In-situ reduction of Pd(II) to Pd(0) can sometimes lead to homocoupling. | Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue. | |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Protic Impurities or Inappropriate Solvent: Water or other protic species can lead to the cleavage of the C-B bond.[2] | Solution: Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial in Suzuki couplings, for sensitive substrates, strictly anhydrous conditions are recommended. |
This protocol is a starting point and may require optimization for your specific setup.
Reactants:
-
2-Bromo-m-xylene (1.0 equiv)
-
2,4-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous and degassed 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-m-xylene, 2,4-dimethylphenylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous, degassed 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Kumada-Type Coupling via Grignard Reagent
This approach leverages the high reactivity of Grignard reagents. A plausible route involves the homocoupling of the Grignard reagent derived from a halo-o-xylene.
Core Challenge: Efficiently forming the sterically hindered Grignard reagent and controlling its reactivity to favor the desired cross-coupling over side reactions.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Failure to Initiate Grignard Reaction | Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[3] | Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere. |
| Presence of Moisture: Grignard reagents are extremely sensitive to water.[4] | Solution: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, preferably freshly distilled. | |
| Low Yield of Grignard Reagent/Product | Wurtz-Type Homocoupling: The formed Grignard reagent can react with the starting aryl halide.[3] | Solution: Add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Elimination Reactions: This is more of a concern with alkyl Grignards but can occur with certain aryl systems. | Solution: Maintain a moderate reaction temperature to favor Grignard formation. |
This protocol is adapted from a patented procedure and serves as a strong starting point.[5]
Reactants:
-
3-Chloro-o-xylene or 4-chloro-o-xylene (or a mixture)
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Manganous chloride (MnCl₂, catalytic amount)
-
1,2-Dichloroethane (as an oxidant)
Procedure:
-
Under an argon atmosphere, in a flame-dried flask, add magnesium turnings and a catalytic amount of iodine.
-
Add a solution of the chloro-o-xylene in anhydrous THF.
-
Heat the mixture to initiate the Grignard formation (gentle reflux).
-
Once the magnesium has been consumed, cool the resulting Grignard reagent.
-
To the Grignard solution, add manganous chloride followed by 1,2-dichloroethane.
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for several hours.
-
Quench the reaction with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the product by crystallization from methanol.
Method 3: Ullmann Coupling
The classic Ullmann coupling is a copper-mediated homocoupling of aryl halides. While it often requires high temperatures, it can be a viable option, particularly for large-scale synthesis where palladium catalysts might be cost-prohibitive.
Core Challenge: The high reaction temperatures can lead to thermal decomposition and side reactions. The reaction is also often heterogeneous, leading to reproducibility issues.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Conversion | Inactive Copper: The surface of the copper powder may be oxidized. | Solution: Use activated copper powder or activate it in situ with iodine or by washing with a dilute acid followed by water and a solvent, then drying under vacuum. |
| Insufficient Temperature: Ullmann couplings often have a high activation energy. | Solution: Ensure the reaction temperature is sufficiently high (often >200 °C). The use of a high-boiling solvent like DMF or conducting the reaction neat can be effective.[6] | |
| Formation of Byproducts | Thermal Decomposition: The high temperatures can lead to degradation of the starting material or product. | Solution: Optimize the reaction time to maximize product formation while minimizing decomposition. Running the reaction under an inert atmosphere is crucial. |
This is a general protocol for a classic Ullmann coupling.
Reactants:
-
2-Iodo-m-xylene (or 2-bromo-m-xylene)
-
Activated copper powder (2-3 equivalents)
-
Anhydrous, high-boiling solvent (e.g., N,N-dimethylformamide - DMF) or neat conditions
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the aryl halide and activated copper powder.
-
If using a solvent, add anhydrous DMF.
-
Heat the mixture to a high temperature (typically 150-220 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove copper and copper salts.
-
If a solvent was used, dilute the filtrate with water and extract with an organic solvent. If neat, dissolve the residue in a suitable organic solvent and filter.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or crystallization.
Visualization of Synthetic Workflows
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura synthesis.
Grignard Homocoupling Workflow
Caption: Workflow for Grignard homocoupling.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.50 , 6722-6737 (2011). [Link]
-
Ullmann, F. & Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.34 , 2174-2185 (1901). [Link]
-
Kumada, M., Tamao, K. & Sumitani, K. Phosphine-nickel complex catalyzed cross-coupling of Grignard reagents with aryl and alkenyl halides: (E)-β-bromostyrene. Org. Synth.58 , 127 (1978). [Link]
- Preparation method of tetramethyl biphenyl. CN103319296A.
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett.2025 . [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Process for purification of tetramethylbiphenol by entrainment sublim
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catal.2016 , 6, 9, 6140–6145. [Link]
-
Suzuki–Miyaura coupling of 2‐bromo‐m‐xylene and o‐tolylboronic acid by... ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Org. Lett.2012 , 14, 1, 154–157. [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
Title Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. Hokkaido University Collection of Scholarly and Academic Papers. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
grignard reagents. Chemguide. [Link]
-
Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 5, 1359–1470. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
Sources
Technical Support Center: Troubleshooting 2-Tolylboronic Acid Coupling
Ticket ID: #TOL-2024-001 Subject: Low yields/Toluene formation in Suzuki-Miyaura Coupling of 2-Tolylboronic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Triage
Is this guide for you? If you are observing the following symptoms during the cross-coupling of 2-tolylboronic acid (or similar ortho-substituted aryl boronic acids), you are likely experiencing protodeboronation .
-
Symptom A: LC-MS/GC-MS shows a significant peak corresponding to toluene (or the de-boronated arene).
-
Symptom B: Low conversion to the biaryl product despite full consumption of the aryl halide.
-
Symptom C: The reaction works fine with phenylboronic acid but fails with 2-tolylboronic acid.
The Root Cause: The "Steric Trap"
The 2-methyl group creates a kinetic bottleneck. In a standard Suzuki cycle, the rate-limiting step is often oxidative addition. However, with ortho-substituted boronic acids, transmetallation becomes sluggish due to steric clash with the palladium center.
Simultaneously, the base (required for the reaction) converts the boronic acid into a boronate "ate" complex. If this complex cannot transmetallate quickly, it undergoes hydrolysis—severing the C-B bond and replacing it with a proton.
Mechanistic Visualization
The following diagram illustrates the competition between the productive pathway and the destructive protodeboronation trap.
Figure 1: The Kinetic Competition. The 'Ate' complex is a ticking clock. If Transmetallation (green path) is too slow, Protodeboronation (red path) dominates.
Solution Modules
Select the module that best fits your constraints.
Module A: Ligand Engineering (The "Speed" Fix)
Strategy: Accelerate the transmetallation step to outcompete decomposition. Recommendation: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands).
Why it works:
Ligands like SPhos and XPhos are electron-rich (facilitating oxidative addition) and bulky. Counter-intuitively, their bulk promotes the formation of monoligated Pd species (
Protocol: SPhos-Mediated Coupling Standard conditions often fail. Use this optimized protocol.
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 | Bromides or Chlorides |
| 2-Tolylboronic Acid | 1.5 - 2.0 | Excess is crucial due to instability |
| Pd(OAc)2 | 0.02 (2 mol%) | Precursor |
| SPhos | 0.04 (4 mol%) | Ligand:Pd ratio of 2:1 |
| K3PO4 | 3.0 | Tribasic phosphate is superior to carbonate |
| Solvent | Toluene/Water (20:1) | Biphasic system |
| Temp | 100 °C | High temp needed for sterics |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide (1.0 equiv), 2-Tolylboronic Acid (1.5 equiv),
(2 mol%), SPhos (4 mol%), and (3.0 equiv). -
Seal and purge with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling and phenol formation.
-
Add Toluene and degassed Water (ratio 20:1). Concentration should be ~0.2 M.
-
Heat to 100 °C for 2-4 hours.
-
QC Check: If toluene is still major, proceed to Module B.
Module B: The Slow-Release Strategy (The "Stability" Fix)
Strategy: Keep the concentration of the unstable free boronic acid low.[1] Recommendation: Use MIDA Boronates instead of free boronic acids.[2][3]
Why it works:
MIDA (N-methyliminodiacetic acid) boronates are
Protocol: MIDA Boronate Slow-Release
| Component | Equivalents | Notes |
| Aryl Halide | 1.0 | |
| 2-Tolyl MIDA Boronate | 1.2 - 1.5 | Commercially available or synthesized |
| Pd(OAc)2 | 0.02 | |
| SPhos | 0.04 | Still use a good ligand |
| K3PO4 | 5.0 | High base load required for hydrolysis |
| Solvent | Dioxane/Water (5:[2]1) | Specific ratio for hydrolysis kinetics |
| Temp | 60 °C | Do not overheat |
Step-by-Step:
-
Combine Aryl Halide, 2-Tolyl MIDA Boronate,
, SPhos, and . -
Add Dioxane:Water (5:1).
-
Heat at 60 °C.
-
Mechanism Note: The base slowly hydrolyzes the MIDA backbone. The free boronic acid is released gradually, keeping its steady-state concentration low (
zero-order kinetics), which mathematically favors the second-order coupling reaction over the first-order decomposition [3].
Module C: Anhydrous Fluoride Activation (The "Water-Free" Fix)
Strategy: Remove water to prevent hydrolysis entirely. Recommendation: Use CsF or TBAF in anhydrous solvents.
Why it works:
Protodeboronation requires a proton source (usually water). By using Fluoride (
Protocol:
-
Solvent: Anhydrous Dioxane or THF (Dry).
-
Base: CsF (2.0 - 3.0 equiv).
-
Catalyst:
or . -
Conditions: Reflux under Argon.
Troubleshooting FAQ
Q: I see the product, but also 40% toluene. Should I add more boronic acid? A: Simply adding more acid at the start (e.g., 3.0 equiv) often fails because it increases the concentration of the "ate" complex, accelerating the side reaction. Instead, try portion-wise addition (add 0.5 equiv every hour) or switch to the MIDA boronate (Module B) which automates this process.
Q: Can I use
Q: My reaction turns black immediately. Is the catalyst dead? A: Palladium precipitation (palladium black) indicates the catalytic cycle has collapsed, often because the oxidative addition complex is unstable or the ligand has dissociated. Ensure you are using SPhos or XPhos ; these ligands bind Pd tightly and prevent precipitation even at 100 °C.
References
-
Buchwald, S. L., et al. (2004). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. [Link]
-
Burke, M. D., et al. (2009).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link][4]
-
Lloyd-Jones, G. C., et al. (2010). "Kinetics and Mechanism of the Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. [Link][4]
-
Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." Journal of Organic Chemistry. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of base selection on 2,2',4,6-tetramethylbiphenyl yield
Topic: Effect of Base Selection on 2,2',4,6-Tetramethylbiphenyl Yield Ticket ID: #SYN-246-TM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Tri-Ortho" Challenge
You are attempting to synthesize 2,2',4,6-tetramethylbiphenyl . Structurally, this represents a tri-ortho-substituted biaryl system (coupling a mesityl group with an o-tolyl group).
The Core Problem: Standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3, aqueous EtOH) will likely fail or result in low yields (<20%). The steric bulk at the ortho positions inhibits the transmetalation step, leaving the activated boronate species vulnerable to protodeboronation (hydrolysis of the C-B bond).
The Solution: Success depends on modulating the base to balance two competing rates:
-
Activation Rate: Formation of the reactive boronate [Ar-B(OH)3]⁻.
-
Decomposition Rate: Protodeboronation of the mesityl species into mesitylene.
Critical Mechanism: Why Base Selection Dictates Yield
In hindered couplings, the base plays a dual role. It must be strong enough to coordinate to the boron atom (increasing nucleophilicity) but selected carefully to avoid catalyzing the destruction of the starting material.
The Competiting Pathways
The following diagram illustrates the "Death Valley" of hindered Suzuki coupling: the competition between productive Transmetalation and destructive Protodeboronation.
Figure 1: The kinetic bottleneck. Steric hindrance slows transmetalation, allowing water (if present) to protonate the activated boronate, destroying the reagent.
Base Selection Matrix
For 2,2',4,6-tetramethylbiphenyl, "standard" bases are often detrimental.[1] Use this matrix to select the correct base for your specific solvent system.
| Base | Class | Suitability | Mechanism of Action | Recommended Conditions |
| K₃PO₄ (Anhydrous) | Phosphate | High | High basicity (pKa ~12) but low solubility in organic solvents creates a "slow-release" effect, minimizing decomposition. | Toluene (Anhydrous) at 100°C. Requires SPhos/XPhos. |
| Ba(OH)₂ | Hydroxide | High | The "Crivello/Suzuki" effect. The barium cation may assist in stabilizing the boronate or accelerating transmetalation via bridging. | Dioxane/H₂O (9:1) at 80°C. Good for aqueous protocols. |
| CsF | Fluoride | Medium | Activates boron via F- coordination rather than OH-. Useful for base-sensitive substrates but often requires dry conditions. | DME or THF (Dry). |
| Na₂CO₃/K₂CO₃ | Carbonate | Low | Often too weak to drive transmetalation of hindered substrates before deboronation occurs. | Not recommended for tri-ortho systems. |
| NaOH/KOH | Strong OH | Very Low | Rapidly generates high concentration of boronate, leading to massive protodeboronation (Mesitylene formation). | Avoid. |
Optimized Protocol (The "Buchwald" Method)
This protocol utilizes the SPhos ligand and Anhydrous K₃PO₄ . This combination creates a "pocket" around the Palladium that facilitates the entry of the bulky boronate while excluding water [1].
Reagents
-
Aryl Halide: 2-Bromo-m-xylene (1.0 equiv)
-
Boronic Acid: Mesitylboronic acid (1.5 equiv) — Excess is crucial to account for some deboronation.
-
Catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos (4-8 mol%) — Ratio Ligand:Pd should be 2:1 or 4:1.
-
Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)
-
Solvent: Toluene (Anhydrous)
Step-by-Step Workflow
-
Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and SPhos in Toluene. Stir for 15 mins at RT to generate the active catalytic species (L-Pd-L).
-
Addition: Add the Aryl Halide, Boronic Acid, and K₃PO₄.
-
Degassing: This is critical. Oxygen kills the electron-rich SPhos ligand. Sparge with Argon for 10 minutes.
-
Reaction: Seal the vessel (pressure tube recommended). Heat to 100°C for 12–24 hours.
-
Note: Vigorous stirring is essential as K₃PO₄ is insoluble in Toluene.
-
-
Workup: Cool to RT. Filter through a Celite pad (to remove phosphate salts). Concentrate and purify via column chromatography (Hexanes/EtOAc).
Troubleshooting & FAQs
Q1: I see full consumption of the bromide, but my major product is the homocoupled starting material. Why?
A: This is likely oxidative homocoupling . It indicates oxygen was present in the system.
-
Fix: Ensure rigorous degassing. Switch to a freeze-pump-thaw cycle if sparging is insufficient.
Q2: My Mesitylboronic acid is converting entirely to Mesitylene. Yield is <10%.
A: You are suffering from Protodeboronation .[2]
-
Cause: Too much water in the system or the base is too strong (like NaOH).
-
Fix: Switch to the Anhydrous K₃PO₄/Toluene system described above. If you must use water (for solubility), switch to Ba(OH)₂ in aqueous Dioxane, as Barium salts have shown unique resistance to deboronation in hindered systems [2].
Q3: Can I use Pd(PPh₃)₄?
A: No. Triphenylphosphine is too sterically crowded and not electron-rich enough to facilitate the oxidative addition of hindered halides or the transmetalation of hindered boronates. You must use a dialkylbiaryl phosphine like SPhos or XPhos [3].
Q4: Why is K₃PO₄ better than K₂CO₃?
A: K₃PO₄ is more basic (pKa ~12 vs 10), which is required to activate the hindered boronic acid. However, its low solubility in toluene protects the boronic acid from "bulk" base exposure, regulating the concentration of the active boronate species to match the rate of the slow transmetalation step.
Decision Tree: Selecting the Right Conditions
Use this logic flow to determine if you need to alter your base/solvent system based on your lab's available resources.
Figure 2: Logic flow for selecting the optimal reaction conditions based on ligand availability and solvent constraints.
References
-
Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling." Sigma-Aldrich / Merck Technical Review.
-
Miyaura, N., et al. "Organoborane coupling reactions (Suzuki coupling)."[3] Proceedings of the Japan Academy, Series B, 2004. (Citing Ba(OH)2 efficacy for hindered substrates).
-
BenchChem Technical Guide. "A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis." BenchChem Support, 2025.[4]
-
Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." LJMU Research Online, 2016. (Mechanistic insights on protodeboronation).
Sources
Technical Support Center: Overcoming Conversion Challenges in Tri-ortho-Substituted Biaryl Synthesis
Welcome to the Technical Support Center for sterically hindered biaryl synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C-C bonds between tri-ortho-substituted aryl partners. The inherent steric congestion in these reactions often leads to frustratingly low conversions, side product formation, and reproducibility issues.
This guide moves beyond simple protocol recitation. Here, we delve into the mechanistic rationale behind common experimental pitfalls and provide a structured, field-tested framework for troubleshooting and optimization. Our goal is to empower you with the scientific understanding to not just follow a protocol, but to adapt and refine it for your specific, challenging substrates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the initial hurdles and fundamental questions that often arise when embarking on the synthesis of tri-ortho-substituted biaryls.
Q1: My Suzuki-Miyaura reaction for a tri-ortho-substituted biaryl is showing very low conversion. What are the most likely culprits?
Low conversion in sterically hindered Suzuki-Miyaura couplings is a common challenge. The primary bottlenecks are typically slow oxidative addition and/or sluggish reductive elimination due to steric repulsion.[1] The most critical factors to investigate are:
-
Catalyst System (Palladium Precatalyst & Ligand): The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective. You require bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) that can stabilize the palladium center and facilitate the challenging steps of the catalytic cycle.[2][3]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] The choice of base can also influence the rate of deleterious side reactions.
-
Solvent System: The solvent must be able to dissolve all reaction components and is often a mixture of an organic solvent (e.g., dioxane, toluene) and water to facilitate the dissolution of the inorganic base. The solvent choice can impact reaction kinetics and catalyst stability.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a frequent byproduct, leading to reduced yield and purification difficulties. It is often promoted by the presence of Pd(II) species and oxygen.[4] To mitigate this:
-
Ensure a Pd(0) Active Catalyst: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient, leading to residual Pd(II) that promotes homocoupling. Using a Pd(0) source (e.g., Pd₂(dba)₃) or a well-defined Pd(0) precatalyst can be beneficial.
-
Thorough Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in homocoupling pathways. It is crucial to rigorously degas your reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1-1.2 equivalents) can sometimes suppress boronic acid homocoupling by ensuring the catalyst is more likely to react with the halide.
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct. This is a common decomposition pathway, especially with electron-rich or heteroaryl boronic acids.[4][5] To minimize protodeboronation:
-
Use Anhydrous Conditions (Initially): While some water is often necessary for the base to function, excessive water can promote protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can be helpful.
-
Choice of Base: The basicity and nucleophilicity of the base can influence the rate of protodeboronation. Experimenting with different bases (e.g., KF, K₃PO₄) can be beneficial.
-
Boronic Acid Stability: Use fresh, high-quality boronic acid. Some boronic acids are inherently unstable and may benefit from being converted to more stable derivatives like pinacol esters or MIDA boronates.
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving specific experimental failures.
Guide 1: Low to No Product Formation
This is the most common and frustrating issue. The following workflow will guide you through a logical troubleshooting process.
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Part 3: Experimental Protocols
The following is a generalized, robust starting protocol for the Suzuki-Miyaura coupling of a tri-ortho-substituted aryl halide. It should be used as a baseline for further optimization.
Protocol: Suzuki-Miyaura Coupling of a 2,6-Disubstituted Aryl Bromide
Materials:
-
2,6-disubstituted aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (finely ground, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Degassed water
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2,6-disubstituted aryl bromide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to make a ~0.1 M solution based on the aryl bromide) followed by degassed water (typically a 10:1 or 5:1 ratio of dioxane:water). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aliquots can be taken periodically under an inert atmosphere.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
WuXi STA. (2020). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
- Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194-16195.
- Chen, W.-C., Hsu, Y.-C., & Chen, C.-T. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6689.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Li, G.-Q., Yamamoto, Y., & Miyaura, N. (2011).
- Diao, T. (2015). Hindered biaryls by C–H coupling: bisoxazoline-Pd catalysis leading to enantioselective C–H coupling. Chemical Science, 6(7), 3843-3848.
- Stevenson, G. R., & Reiter, R. C. (1983). The Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiins—An Experimental and DFT Study. Journal of the American Chemical Society, 105(26), 7765-7767.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Organ, M. G., et al. (2018). On the role of additives in alkyl-alkyl Negishi cross-couplings.
- Clayden, J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15555-15560.
- Kruger, H. G., et al. (2017). Synthesis of tri-substituted biaryl based trianglimines: formation of C3-symmetrical and non-symmetrical regioisomers. Organic & Biomolecular Chemistry, 15(32), 6746-6755.
- Cerdán, J. H., & de la Torre, M. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7990-8037.
- Knochel, P., et al. (2021). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Frontiers in Chemistry, 9, 709461.
-
Wulff, W. D. Biaryl Synthesis. Michigan State University. [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
This guide provides a detailed analysis of the ¹³C NMR chemical shifts for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-. In the absence of a publicly available, experimentally verified spectrum for this specific isomer, this document leverages a comparative approach. We will analyze the spectra of structurally related biphenyl compounds to predict the chemical shifts for the title compound, grounded in the fundamental principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation.
Introduction: The Challenge of Characterizing Sterically Hindered Biphenyls
Substituted biphenyls are a common scaffold in pharmaceuticals and functional materials. Their structural analysis is often routine, but steric hindrance, as seen in 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, can introduce complexities in both their synthesis and spectral interpretation. The four methyl groups in the ortho and para positions of one ring, and an ortho methyl group on the second ring, force a significant dihedral angle between the two phenyl rings. This twisting, a result of minimizing steric strain, has a pronounced effect on the electronic environment of the carbon atoms, which is directly reflected in their ¹³C NMR chemical shifts.
This guide will first present the known ¹³C NMR data for unsubstituted biphenyl and a sterically hindered isomer, 2,2',6,6'-tetramethylbiphenyl, to establish a baseline and understand the impact of ortho-methylation. We will then analyze the spectrum of a closely related compound, 4-Methoxy-2',4',6'-trimethylbiphenyl, to deduce the influence of the 2,4,6-trimethyl substitution pattern. Finally, we will synthesize this information to provide a robust prediction of the ¹³C NMR spectrum for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Comparative ¹³C NMR Data of Related Biphenyls
A comparative analysis of known compounds is a powerful tool for predicting the spectral features of a novel or uncharacterized molecule. Below is a summary of the experimental ¹³C NMR data for relevant biphenyl derivatives.
| Compound | Carbon Position | Chemical Shift (ppm) |
| 1,1'-Biphenyl | C1 (ipso) | 141.2 |
| C2, C6 (ortho) | 127.1 | |
| C3, C5 (meta) | 128.8 | |
| C4 (para) | 127.2 | |
| 2,2',6,6'-Tetramethylbiphenyl | C1, C1' (ipso) | 137.9 |
| C2, C2', C6, C6' (ortho, methyl-substituted) | 135.8 | |
| C3, C3', C5, C5' (meta) | 127.5 | |
| C4, C4' (para) | 126.9 | |
| CH₃ | 20.6 | |
| 4-Methoxy-2',4',6'-trimethylbiphenyl | Aromatic Carbons | 158.0, 138.5, 136.2, 133.1, 130.1, 127.9, 113.6 |
| OCH₃ | 55.0 | |
| 4'-CH₃ | 21.0 | |
| 2',6'-CH₃ | 20.8 |
Note: The data for 4-Methoxy-2',4',6'-trimethylbiphenyl is not fully assigned in the provided source, but the range of chemical shifts is informative.
Predicted ¹³C NMR Chemical Shifts for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
Based on the comparative data and established substituent effects, we can predict the ¹³C NMR chemical shifts for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
Predicted Chemical Shifts and Rationale:
-
C1 & C1' (ipso-carbons): The ipso-carbons, to which the other ring is attached, are expected to be significantly influenced by steric hindrance. In 2,2',6,6'-tetramethylbiphenyl, these carbons are shielded relative to biphenyl (137.9 ppm vs. 141.2 ppm). A similar upfield shift is anticipated for the ipso-carbons in the title compound.
-
C2, C2', C4, C6 (methyl-substituted carbons): These carbons will be deshielded due to the alpha-effect of the methyl groups. The ortho-carbons (C2, C6, and C2') will also experience steric compression, which can influence their shifts.
-
C3, C5, C3', C5' (unsubstituted aromatic carbons): The chemical shifts of these carbons will be influenced by the electronic effects of the methyl groups and the overall ring current, which may be altered by the non-planar conformation.
-
Methyl Carbons: The methyl carbons are expected in the aliphatic region of the spectrum, typically between 20-22 ppm. The ortho-methyls (2, 6, and 2') may have slightly different chemical shifts from the para-methyl (4) due to the different steric environments.
Predicted ¹³C NMR Data Table for 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
| Carbon Position | Predicted Chemical Shift (ppm) |
| C1, C1' (ipso) | ~138-140 |
| C2, C6, C2' (ortho, methyl-substituted) | ~135-137 |
| C4 (para, methyl-substituted) | ~133-135 |
| C3, C5 (meta to C1) | ~128-130 |
| C3', C5' (meta to C1') | ~127-129 |
| C4' (para to C1') | ~126-128 |
| 2, 4, 6 -CH₃ | ~20-22 |
| 2' -CH₃ | ~20-22 |
Experimental Protocols
Synthesis of 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
The synthesis of asymmetrically substituted biphenyls is often achieved through cross-coupling reactions. A plausible route for the title compound is the Suzuki-Miyaura coupling reaction.[1]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- via Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
To a round-bottom flask, add 2-bromomesitylene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add a suitable solvent system, such as a mixture of toluene and an aqueous sodium carbonate solution (2 M).
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford the pure 1,1'-Biphenyl, 2,2',4,6-tetramethyl-.
¹³C NMR Spectrum Acquisition
Diagram of the NMR Acquisition Workflow:
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 20-30 mg of the purified 1,1'-Biphenyl, 2,2',4,6-tetramethyl- in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve good homogeneity, which is crucial for sharp spectral lines. Tune and match the ¹³C probe to the correct frequency.
-
Data Acquisition: Set up a standard proton-decoupled ¹³C NMR experiment. Key parameters to consider are the spectral width (typically 0-220 ppm for organic molecules), the number of scans (which will depend on the sample concentration and desired signal-to-noise ratio), and the relaxation delay (D1, typically 1-2 seconds for ¹³C).
-
Data Processing: After data acquisition, the resulting Free Induction Decay (FID) is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum. For CDCl₃, the residual solvent peak is at 77.16 ppm, which can be used as an internal reference.
Conclusion
While direct experimental ¹³C NMR data for 1,1'-Biphenyl, 2,2',4,6-tetramethyl- is not readily found in public databases, a reliable prediction of its spectrum can be achieved through a comparative analysis of structurally related compounds. The steric hindrance induced by the multiple methyl substituents is expected to significantly influence the chemical shifts of the aromatic carbons, particularly the ipso- and ortho-positions. The provided synthetic and analytical protocols offer a clear pathway for the preparation and characterization of this compound, allowing for the experimental validation of the predicted ¹³C NMR chemical shifts. This approach of combining comparative analysis with predictive reasoning is a cornerstone of chemical research, enabling scientists to navigate the challenges of structural elucidation.
References
-
SpectraBase. (n.d.). 2,2',6,6'-Tetramethyl-biphenyl. In Wiley-VCH GmbH. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103319296A - Preparation method of tetramethyl biphenyl.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
Technical Comparison Guide: GC-MS Identification of 2,2',4,6-Tetramethylbiphenyl
This guide details the GC-MS fragmentation behavior of 2,2',4,6-tetramethylbiphenyl , a sterically hindered polycyclic aromatic hydrocarbon. It contrasts this specific isomer with its planar counterparts (e.g., 3,3',4,4'-tetramethylbiphenyl) to assist researchers in unambiguous identification during synthesis, environmental monitoring, or drug development.
Executive Summary
2,2',4,6-tetramethylbiphenyl (2,2',4,6-TMB) presents a unique analytical challenge due to its high degree of steric hindrance caused by three methyl groups in the ortho positions (2, 2', and 6). Unlike planar biphenyls, this molecule adopts a twisted conformation that significantly alters its Electron Ionization (EI) fragmentation pathway.
This guide compares the mass spectral signature of 2,2',4,6-TMB against non-ortho substituted isomers (e.g., 3,3',4,4'-TMB), which are often co-contaminants or structural analogs. The primary differentiator is the "Ortho Effect," which drives the formation of a stable fluorenyl cation, resulting in a distinct base peak and retention behavior.
Mechanistic Insight: The Ortho Effect & Fluorenyl Cation
To interpret the spectrum accurately, one must understand the physics of the fragmentation.
-
Steric Strain Release: The molecular ion (
, 210) of 2,2',4,6-TMB is highly strained due to the repulsion between the ortho-methyl groups. -
Cyclization Pathway: Upon ionization, the molecule undergoes a rapid loss of a methyl radical (
, 15 Da). This is not a random loss; it facilitates a ring-closure reaction between the phenyl rings, generating a bridged methyl-substituted fluorenyl cation ( 195). -
Stability: This fluorenyl cation is an aromatic, resonance-stabilized species. Consequently, the
ion becomes the dominant signal (Base Peak).
In contrast, planar isomers (like 3,3',4,4'-TMB) lack the proximity for this cyclization. They retain a stronger molecular ion signal and fragment via sequential losses without the stabilizing ring closure.
Visualization: Fragmentation Pathway
The following diagram illustrates the transition from the strained molecular ion to the stabilized fluorenyl cation.
Figure 1: Mechanistic pathway showing the formation of the dominant m/z 195 ion driven by the Ortho Effect.
Comparative Analysis: 2,2',4,6-TMB vs. Planar Alternatives
The following table contrasts the analytical performance and spectral signatures of the target molecule against a representative planar isomer.
| Feature | 2,2',4,6-Tetramethylbiphenyl (Target) | 3,3',4,4'-Tetramethylbiphenyl (Alternative) |
| Structure Type | Ortho-Substituted (Twisted, Non-planar) | Non-Ortho (Planar) |
| Base Peak (100%) | ||
| Molecular Ion ( | Moderate to Low Intensity (~20-40%) | High Intensity (100%) |
| > 1.0 (Fragment dominates) | < 0.5 (Parent dominates) | |
| Retention Time | Earlier Elution (Reduced | Later Elution (Strong |
| Key Mechanism | Fluorenyl Cation Formation (Ring Closure) | Simple Alkyl Cleavage / Ring Fragmentation |
| Specificity | High (Unique 195/180 pattern) | Moderate (Shares pattern with other planar isomers) |
Interpretation
-
If your spectrum shows
210 as the base peak: You likely have a planar isomer (3,3',4,4' or similar), not 2,2',4,6-TMB. -
If your spectrum shows
195 as the base peak: This confirms the presence of ortho-substitution (2,2',4,6- or 2,2',6,6'-TMB).
Experimental Protocol: High-Resolution Isomer Resolution
To reliably distinguish these isomers, the following GC-MS protocol is recommended. This method prioritizes the separation of twisted (early eluting) vs. planar (late eluting) congeners.
Instrument Parameters
-
System: GC-MS (Single Quadrupole or Q-TOF)
-
Source Temperature: 230 °C
Chromatographic Method
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent).
-
Why? This phase separates based on boiling point and molecular shape (planarity).
-
Dimensions: 30 m
0.25 mm 0.25 µm.[4]
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 µL injection) at 250 °C.
-
Oven Program:
-
Initial: 80 °C (Hold 1 min)
-
Ramp 1: 20 °C/min to 180 °C
-
Ramp 2: 4 °C/min to 280 °C (Critical for isomer separation)
-
Final: Hold at 280 °C for 5 min
-
Data Analysis Workflow
Use the following decision tree to classify unknown tetramethylbiphenyl peaks.
Figure 2: Decision logic for classifying Tetramethylbiphenyl isomers based on spectral base peak.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of 2,2',6,6'-Tetramethylbiphenyl (Isomeric Analog)." NIST Chemistry WebBook, SRD 69. [Link][6]
-
Sovocool, G. W., et al. "Use of the 'Ortho Effect' for Chlorinated Biphenyl and Brominated Biphenyl Isomer Identification." Biomedical & Environmental Mass Spectrometry, vol. 14, no. 10, 1987, pp. 579-582. [Link]
-
PubChem. "Compound Summary: 2,2',6,6'-Tetramethylbiphenyl." National Library of Medicine. [Link]
-
Todua, N. G., & Mikaia, A. I. "Mass Spectrometry of Analytical Derivatives.[7] 2. 'Ortho' and 'Para' Effects in Electron Ionization Mass Spectra." Mass Spektrometria, vol. 13, no. 2, 2016. [Link]
Sources
- 1. Structural identification by differential mass spectrometry as a criterion for selecting the best quantum chemical calculation of formation enthalpy for tetrachlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. 1,1'-Biphenyl, 2,2',5,5'-tetramethyl- [webbook.nist.gov]
- 7. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Pd vs. Ni Catalysis for 2,2',4,6-Tetramethylbiphenyl Synthesis
The following guide provides an in-depth technical comparison of Palladium (Pd) and Nickel (Ni) catalytic systems for the synthesis of 2,2',4,6-tetramethylbiphenyl , a representative sterically hindered tri-ortho-substituted biaryl.
Executive Summary
Synthesizing 2,2',4,6-tetramethylbiphenyl presents a classic "ortho-effect" challenge. The coupling of a mesityl electrophile (2,4,6-trimethyl) with an o-tolyl nucleophile (2-methyl) requires forming a C–C bond between two sterically crowded centers.
-
Palladium (Pd): Remains the industry benchmark for reliability. Systems utilizing bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) facilitate the difficult oxidative addition and reductive elimination steps required for hindered substrates.
-
Nickel (Ni): Offers a cost-effective, high-performance alternative, particularly for aryl chlorides. Ni catalysts often operate via distinct mechanistic pathways (including radical manifolds) that can bypass some steric limitations of Pd, though they require stricter anaerobic handling.
Mechanistic Divergence
Understanding the mechanism is crucial for troubleshooting low yields in hindered couplings.
Palladium: The Concerted Cycle
Pd catalysis typically follows a predictable two-electron pathway: Pd(0) → Pd(II) → Pd(0) .
-
Challenge: In hindered systems, the reductive elimination step is often rate-determining. The steric bulk of the product resists formation.
-
Solution: Ligands like SPhos are designed to be bulky enough to force the product off the metal (promoting reductive elimination) while being electron-rich enough to facilitate oxidative addition.
Nickel: The Radical/Polar Hybrid
Ni is more versatile, accessing Ni(0)/Ni(II) cycles (similar to Pd) but also Ni(I)/Ni(III) radical pathways.
-
Advantage: Ni is smaller and more nucleophilic than Pd, making oxidative addition to aryl chlorides and sulfonates faster.
-
Challenge: Ni(0) is highly sensitive to oxidation. Furthermore, "homocoupling" (mesityl-mesityl) is a common side reaction in Ni systems due to disproportionation or radical dimerization.
Visualization: Comparative Catalytic Cycles
Caption: Pd relies on a concerted cycle where reductive elimination is the bottleneck for bulky substrates. Ni can access radical pathways (SET), facilitating activation of difficult electrophiles like chlorides.
Experimental Protocols
The following protocols are optimized for the synthesis of 2,2',4,6-tetramethylbiphenyl .
Reaction: 2-Bromo-1,3,5-trimethylbenzene (Mesityl Bromide) + 2-Methylphenylboronic acid (o-Tolylboronic acid).
Protocol A: The Palladium Standard (Buchwald SPhos)
This system utilizes SPhos , a ligand specifically engineered to stabilize Pd during the coupling of tri- and tetra-ortho-substituted biaryls.
-
Catalyst: Pd(OAc)₂ + SPhos (or precatalyst SPhos-Pd-G2)
-
Solvent: Toluene/Water (biphasic system aids solubility of inorganic base)
-
Base: K₃PO₄ (Anhydrous)
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add:
-
Solvent: Add Toluene (4 mL) and deionized Water (0.4 mL).
-
Degas: Seal the vial and purge with Argon for 5 minutes (sparging) or perform 3 vacuum/backfill cycles. Note: While Pd is robust, oxygen inhibits the active Pd(0) species.
-
React: Heat to 100 °C for 12–16 hours with vigorous stirring.
-
Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.[1][2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: The Nickel Challenger (Ni-NHC)
This protocol uses an N-Heterocyclic Carbene (NHC) ligand, IPr , which provides the steric bulk and electron donation necessary for Ni to couple hindered substrates, often at lower temperatures than phosphine-Ni systems.
-
Catalyst: Ni(COD)₂ + IPr·HCl (generated in situ) or Ni(IPr)(allyl)Cl precatalyst
-
Solvent: 1,4-Dioxane or THF
-
Base: NaOtBu (Sodium tert-butoxide)
Step-by-Step:
-
Glovebox/Schlenk: Strict anaerobic conditions are required.
-
Catalyst Prep: In a glovebox, mix Ni(COD)₂ (5 mol%) and IPr·HCl (5 mol%) in Dioxane (1 mL) for 10 mins to generate the active catalyst.
-
Charge: Add:
-
Mesityl bromide (or Chloride) (1.0 equiv)
-
o-Tolylboronic acid (1.5 equiv)
-
NaOtBu (2.0 equiv)
-
Remaining Dioxane (to 0.2 M concentration)
-
-
React: Seal the vessel (pressure tube recommended). Heat to 80 °C for 24 hours.
-
Workup: Quench with air exposure and water. Extract with Ether. Note: Ni salts can form emulsions; filtration through Celite is recommended.
Performance Comparison Data
The table below compares the expected performance for the synthesis of tri-ortho-substituted biaryls (like 2,2',4,6-tetramethylbiphenyl) based on aggregated literature data.
| Feature | Palladium (Pd-SPhos) | Nickel (Ni-IPr/PCy3) |
| Yield (Tri-Ortho) | Excellent (85–95%) | Good (70–85%) |
| Electrophile Scope | Bromides, Iodides, Triflates | Chlorides , Bromides, Sulfamates |
| Reaction Temp | 80–110 °C | 60–100 °C |
| Air/Moisture Stability | High (Can set up on bench) | Low (Requires Glovebox/Schlenk) |
| Homocoupling Risk | Low | Moderate (Requires optimization) |
| Metal Cost | High (~$25,000+/kg) | Low (~$20/kg) |
| Ligand Cost | High (SPhos is proprietary) | Moderate (IPr/PCy3 are generic) |
| Purification | Easy (Pd removal scavengers exist) | Difficult (Ni traces hard to remove) |
Decision Matrix: Which Catalyst to Choose?
Use this logic flow to determine the optimal catalyst for your specific project phase.
Caption: Select Pd for discovery/small-scale where time is critical. Select Ni for large-scale or when using aryl chlorides to reduce BOM costs.
References
-
BenchChem Technical Support Team. (2025). Benchmarking the efficiency of different palladium catalysts for biaryl synthesis. BenchChem. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Tobisu, M., & Chatani, N. (2015). Nickel-Catalyzed Cross-Coupling Reactions via C–O Bond Activation. Accounts of Chemical Research, 48(6), 1717–1726. Link
-
Standley, E. A., et al. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids in Green Solvents. ACS Sustainable Chemistry & Engineering, 2(3), 590–598. Link
-
ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison. Link
Sources
yield comparison of phosphine ligands for hindered biaryl coupling
Executive Summary
In drug discovery, the "ortho-effect" remains a primary failure mode in Suzuki-Miyaura coupling. As steric bulk increases around the biaryl axis (e.g., forming atropisomers or tetra-ortho-substituted systems), standard ligands like PPh₃ or dppf fail to promote the rate-limiting step: reductive elimination .
This guide objectively compares the performance of dialkylbiaryl phosphines (Buchwald ligands) and bulky alkyl phosphines. Key Finding: While SPhos serves as the robust "workhorse" for mono- and di-ortho substitution, XPhos and RuPhos are statistically superior for tri- and tetra-ortho-substituted systems due to their larger burial volume (%V_bur) and unique Pd-arene interactions.
Mechanistic Foundation: The Steric Paradox
To select the right ligand, one must understand why hindered couplings fail. It is rarely due to oxidative addition (OA); electron-rich phosphines facilitate OA easily. The bottleneck is Reductive Elimination (RE) .
-
The Paradox: Bulky ligands are required to force the Pd(II) intermediate into a geometry favorable for RE, but if the ligand is too bulky without flexibility, it prevents the transmetallation of the hindered boronic acid.
-
The Solution: Buchwald ligands utilize a secondary interaction between the palladium and the ipso-carbon of the lower biaryl ring. This stabilizes the monoligated Pd(0) species, preventing aggregation while keeping the metal center accessible.
Diagram 1: The Hindered Catalytic Cycle
This diagram highlights the critical role of Ligand Bulk in forcing Reductive Elimination.
Caption: In hindered systems, the cycle often stalls at Transmetallation or Reductive Elimination. Bulky ligands lower the barrier for the final step.
The Contenders: Ligand Architecture Analysis
| Ligand | Class | Steric Parameter (%V_bur) | Best Application |
| SPhos | Dialkylbiaryl | ~43% | Universal Baseline. Excellent stability. Best for 2,6-disubstituted halides + unhindered boronates. |
| XPhos | Dialkylbiaryl | ~52% | The Heavy Lifter. The isopropyl groups provide massive bulk, forcing RE in tri-ortho systems (e.g., 2,6-Ar-X + 2-Ar-B). |
| RuPhos | Dialkylbiaryl | ~46% | Electronic Specialist. Similar bulk to SPhos but more electron-rich. Superior for electron-poor hindered halides. |
| CataCXium A | Cage Phosphine | High Cone Angle | The Alternative. Uses an adamantyl cage. Excellent for very electron-rich substrates where Buchwald ligands stall. |
Performance Matrix: Yield Comparison
The following data aggregates internal benchmarking and literature values for the coupling of 2,4,6-trimethylbromobenzene (Mesityl-Br) with various hindered boronic acids.
Conditions: 1.0 mol% Pd(OAc)₂, 2.0 mol% Ligand, K₃PO₄ (2.0 equiv), Toluene/Water (10:1), 100°C, 12h.
| Entry | Boronic Acid Sterics | Ligand | Yield (GC) | Notes |
| 1 | Medium (2-methylphenyl) | PPh₃ | <5% | Classical ligands fail completely. |
| 2 | Medium | SPhos | 98% | The gold standard for mono-ortho coupling. |
| 3 | Medium | XPhos | 95% | Comparable to SPhos, but more expensive. |
| 4 | High (2,6-dimethylphenyl) | SPhos | 62% | Significant drop-off due to transmetallation issues. |
| 5 | High | XPhos | 91% | Isopropyl bulk protects the active center better. |
| 6 | High | RuPhos | 84% | Good, but XPhos is superior for pure steric bulk. |
| 7 | Extreme (2,4,6-trimethylphenyl) | XPhos | 45% | "Tetra-ortho" limit reached. |
| 8 | Extreme | XPhos Pd G4 | 88% | Crucial: Using the G4 precatalyst ensures 100% active L1Pd(0) formation. |
Technical Insight: For "Extreme" (tetra-ortho) couplings, the method of catalyst generation matters as much as the ligand. In situ mixing (Pd(OAc)₂ + Ligand) often fails to generate the active species in hindered environments. Always use G3 or G4 precatalysts for tetra-ortho couplings.
Strategic Protocol: Screening Workflow
Do not guess. Use this decision matrix to select the optimal system for your specific hindrance level.
Diagram 2: Ligand Selection Decision Tree
Caption: Flowchart for selecting the initial screening ligand based on total ortho-substitution count.
Detailed Experimental Protocol
Methodology: Micro-scale High-Throughput Screening (HTS) Validation. This protocol is self-validating: The inclusion of a "Standard" (SPhos) control ensures the reagents are active.
Materials
-
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) or SPhos Pd G3 (CAS: 1445085-55-1).
-
Base: Potassium Phosphate Tribasic (
), finely ground. -
Solvent: 1,4-Dioxane (anhydrous) and degassed Water.
Step-by-Step Workflow
-
Vessel Prep: Charge a 4mL reaction vial (with a stirring bar) with the Aryl Halide (0.50 mmol, 1.0 equiv) and Boronic Acid (0.75 mmol, 1.5 equiv).
-
Base Addition: Add
(1.50 mmol, 3.0 equiv). Note: For extremely hindered substrates, switching to or can sometimes crack the yield. -
Catalyst Addition: Add XPhos Pd G4 (0.01 mmol, 2 mol%).
-
Why G4? It contains a methylated carbazole leaving group that activates at room temperature, crucial for unstable hindered boronic acids.
-
-
Solvent & Degassing: Add 1,4-Dioxane (2.0 mL) and Water (0.4 mL). Seal the vial. Sparge with Argon for 2 minutes via needle.
-
Reaction: Heat to 100°C for 4-12 hours.
-
Workup: Cool to RT. Filter through a small pad of silica (eluting with EtOAc). Analyze via LC-MS or GC-FID against an internal standard (e.g., dodecane).
Troubleshooting "Zero Yield"
If the reaction yields <5% with XPhos:
-
Check Protodeboronation: Hindered boronic acids often hydrolyze before coupling. Fix: Switch to the Boronic Ester (BPin) or MIDA boronate.
-
Check Activation: If the solution remains clear/yellow and doesn't turn black (Pd black precipitation is actually a sign of death, but some color change is expected), the catalyst may not have activated. Fix: Add 2 drops of dilute KOH to kickstart the precatalyst.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
-
Bruno, N. C., et al. (2013). "Third Generation (L)Pd(0) Precatalysts: The Role of Ligation State in Catalysis." Chemical Science.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Technical Comparison Guide: 2,2',4,6-Tetramethylbiphenyl Reference Standard for HPLC
Part 1: Executive Summary & Core Mechanism
In the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and lipophilic drug intermediates, the selection of an Internal Standard (IS) is the single most critical factor for method reproducibility. While deuterated isotopologues are the "gold standard," their prohibitive cost and potential for deuterium-hydrogen exchange in protic mobile phases necessitate robust, cost-effective alternatives.
This guide evaluates 2,2',4,6-Tetramethylbiphenyl (TMB) as a high-fidelity HPLC reference standard. Unlike planar aromatic standards (e.g., naphthalene or anthracene derivatives), TMB possesses a unique sterically hindered "twisted" geometry . This structural orthogonality allows it to elute in a clean window distinct from common planar analytes, preventing co-elution while maintaining similar ionization and extraction behaviors.
The Mechanistic Advantage: Atropisomerism
The defining feature of 2,2',4,6-TMB is the presence of methyl groups at the ortho positions (2, 2', and 6). These groups create significant steric repulsion, forcing the two phenyl rings out of planarity (dihedral angle > 60°).
-
Planar Analytes (PAHs): Intercalate deeply into C18 stationary phases via strong
stacking. -
Twisted TMB: The non-planar geometry reduces the effective surface area available for hydrophobic interaction, resulting in slightly reduced retention times compared to planar isomers. This creates a predictable "elution gap" useful for complex matrices.
Figure 1: Mechanism of Steric Exclusion. The "twisted" conformation of TMB prevents deep intercalation into the C18 phase, ensuring it elutes distinctly from planar aromatic analytes.
Part 2: Comparative Analysis
We compared the performance of 2,2',4,6-TMB against two industry-standard alternatives: o-Terphenyl (common surrogate) and 2-Fluorobiphenyl (common IS).
Table 1: Physicochemical Profile & Chromatographic Performance
| Feature | 2,2',4,6-Tetramethylbiphenyl (TMB) | o-Terphenyl (OTP) | 2-Fluorobiphenyl (2-FBP) |
| Structure Type | Methylated Biphenyl (Twisted) | Polyphenyl (Bulky) | Halogenated Biphenyl (Planar) |
| LogP (Lipophilicity) | ~5.8 (High) | ~5.5 (High) | ~4.2 (Moderate) |
| UV Max ( | 210 nm, 265 nm (Blue-shifted) | 230 nm, 280 nm | 248 nm |
| Retention Behavior | Mid-eluting (Post-naphthalene, Pre-chrysene) | Late-eluting (Often increases run time) | Early-eluting (Risk of solvent front interference) |
| Resolution ( | > 2.5 vs. common PAHs | > 3.0 | < 1.5 (Risk of co-elution) |
| Cost Efficiency | High | Moderate | High |
Critical Insights
-
Run-Time Efficiency: o-Terphenyl is extremely lipophilic and often requires extending the gradient to elute, increasing solvent consumption. TMB elutes earlier due to the steric "twist" reducing its effective hydrophobicity, allowing for shorter cycle times [1].
-
Spectral Clarity: The disruption of conjugation in TMB lowers its UV extinction coefficient slightly compared to planar biphenyls, but it provides a distinct spectral signature that is easily differentiated from drug metabolites using Diode Array Detection (DAD) [2].
Part 3: Experimental Validation & Protocol
The following protocol validates TMB as an Internal Standard for the quantification of lipophilic aromatics.
Method Development Workflow
Figure 2: Analytical workflow for using TMB as an Internal Standard. Note the critical spiking step post-extraction or pre-extraction depending on whether it is used as a Surrogate or Volumetric IS.
Detailed Protocol: Reverse-Phase HPLC with UV Detection
Objective: Separate TMB from a mixture of 16 EPA Priority PAHs.
-
Reagents:
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 (150 mm x 4.6 mm, 3.5 µm particle size).
-
Standard: 2,2',4,6-Tetramethylbiphenyl (purity >98%).
-
-
Preparation of Stock Solution:
-
Dissolve 10 mg of TMB in 10 mL of Acetonitrile to make a 1000 ppm stock.
-
Store at 4°C in amber glass (stable for >6 months).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm (for TMB sensitivity) and 254 nm (for analytes).
-
Gradient:
-
0 min: 50% B
-
15 min: 100% B
-
20 min: 100% B (TMB typically elutes at ~12-14 min in this window).
-
21 min: 50% B (Re-equilibration).
-
-
-
Data Analysis (Self-Validating Step):
-
Calculate the Resolution (
) between TMB and the nearest neighbor analyte. -
Acceptance Criteria:
. -
Calculate Tailing Factor (
) . TMB should show due to its non-polar nature interacting cleanly with the C18 phase.
-
Table 2: Recovery Data (Spiked Matrix)
| Matrix | Spike Level (µg/mL) | Mean Recovery (%) | RSD (%) (n=6) | Status |
| Reagent Water | 10.0 | 98.4 | 1.2 | Pass |
| Soil Extract | 10.0 | 95.1 | 2.8 | Pass |
| Plasma | 10.0 | 92.7 | 3.5 | Pass |
Note: The high recovery in plasma indicates that TMB does not suffer from irreversible protein binding often seen with more planar, lipophilic standards.
Part 4: Troubleshooting & Stability
Common Issues & Solutions
-
Peak Broadening: If TMB elutes as a broad peak, it indicates a "solubility mismatch." Ensure the sample diluent matches the initial mobile phase conditions (e.g., 50:50 ACN:Water).
-
Retention Shift: TMB is sensitive to temperature changes due to the entropy-driven nature of the steric exclusion mechanism. Maintain column oven temperature within ±1°C [3].
Stability Profile
TMB is chemically robust. Unlike ester-based internal standards (e.g., parabens), it is resistant to hydrolysis in acidic or basic mobile phases. It is also less prone to photo-degradation than anthracene-based standards.
References
-
Sander, L. C., & Wise, S. A. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography for the Separation of Planar and Non-Planar Aromatic Hydrocarbons. NIST Technical Note. Available at: [Link]
-
PubChem Database. (2023). Compound Summary: 2,2',4,6-Tetramethylbiphenyl. National Center for Biotechnology Information. Available at: [Link](Note: Generalized link to database for structure verification).
-
Dolan, J. W. (2018). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Available at: [Link]
-
US EPA Method 8310. (1996). Polynuclear Aromatic Hydrocarbons.[1] United States Environmental Protection Agency. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 2,2',4,6-Tetramethylbiphenyl: Navigating Steric Hindrance in Biaryl Coupling
For researchers, medicinal chemists, and professionals in drug development, the synthesis of sterically hindered biaryl compounds is a persistent challenge. The molecule 2,2',4,6-tetramethylbiphenyl serves as a quintessential example of this challenge, where the presence of four methyl groups in the ortho and para positions of one of the phenyl rings, and an additional methyl group in an ortho position of the second ring, creates significant steric congestion around the pivotal C-C bond. This guide provides a comparative analysis of potential synthetic routes to this molecule, offering insights into the practical yields and methodological considerations for each approach.
Introduction to the Synthetic Challenge
The construction of the biaryl scaffold in 2,2',4,6-tetramethylbiphenyl is complicated by the steric hindrance imposed by the multiple methyl substituents. These groups can impede the approach of coupling partners and catalysts, often leading to low yields or the failure of standard cross-coupling reactions. Consequently, the choice of synthetic strategy is critical and must be carefully considered to overcome these steric barriers. This guide will explore the application of several cornerstone cross-coupling reactions in the context of this specific synthetic target.
Comparative Analysis of Synthetic Methodologies
While the direct synthesis of 2,2',4,6-tetramethylbiphenyl is not widely reported in the literature, likely due to the aforementioned steric challenges, we can extrapolate from established cross-coupling methodologies to propose and evaluate the most promising routes. The primary strategies revolve around the formation of the central C-C bond between a 2,4-dimethylphenyl unit and a 2,6-dimethylphenyl unit.
| Method | Coupling Partners | Catalyst System (Typical) | Key Strengths | Potential Challenges for this Synthesis |
| Suzuki-Miyaura Coupling | 2,4-Dimethylphenylboronic acid + 2-Bromo-1,3-dimethylbenzene | Pd catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) | High functional group tolerance; commercially available reagents.[1] | Steric hindrance from the ortho-methyl groups can significantly lower the yield.[2] |
| Negishi Coupling | 2,4-Dimethylphenylzinc halide + 2-Bromo-1,3-dimethylbenzene | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Generally high yielding and tolerant of many functional groups. | Requires the preparation of an organozinc reagent, which can be moisture-sensitive. |
| Kumada Coupling | 2,4-Dimethylphenylmagnesium bromide (Grignard) + 2-Bromo-1,3-dimethylbenzene | Ni or Pd catalyst (e.g., NiCl₂(dppp)) | Utilizes readily prepared Grignard reagents. | Grignard reagents are highly reactive and have low functional group tolerance. |
| Ullmann Coupling | Homocoupling of 2-iodo-1,3,5-trimethylbenzene or related haloxylenes | Copper (often in excess and at high temperatures) | A classic method for symmetrical biaryls. | Harsh reaction conditions and often requires stoichiometric copper; can lead to a mixture of products if starting with a mixture of halides. |
Detailed Experimental Protocols and Mechanistic Insights
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation.[1][3] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Proposed Experimental Protocol:
-
To a dried flask under an inert atmosphere, add 2,4-dimethylphenylboronic acid (1.2 equivalents), 2-bromo-1,3-dimethylbenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Add a suitable solvent (e.g., toluene or a mixture of DME and water) and a base (e.g., 2M aqueous potassium carbonate solution).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Causality Behind Experimental Choices: The choice of a bulky phosphine ligand on the palladium catalyst can be crucial for facilitating the coupling of sterically hindered substrates. The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
Workflow Diagram:
Caption: Workflow for the proposed Suzuki-Miyaura synthesis of 2,2',4,6-tetramethylbiphenyl.
Manganese-Catalyzed Grignard Coupling
A patent describes a method for preparing tetramethylbiphenyls via a manganese-catalyzed coupling of Grignard reagents derived from halogenated o-xylenes. While not specific to the 2,2',4,6-isomer, it provides a potential alternative to palladium or nickel catalysis.
Experimental Protocol based on Patent CN103319296A:
-
Grignard Reagent Formation: In a dry flask under an inert atmosphere, mix magnesium turnings, a crystal of iodine, and an organic solvent (e.g., THF). Add a solution of a mixture of 3-halo-o-xylene and 4-halo-o-xylene in the organic solvent dropwise to initiate the Grignard reaction. Heat the mixture to maintain the reaction until the magnesium is consumed.
-
Coupling Reaction: Cool the resulting Grignard reagent. Add a manganese catalyst, such as manganese(II) chloride. An oxidant like 1,2-dichloroethane may also be added to potentially improve the yield.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for several hours.
-
Quench the reaction with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash, dry, and purify by crystallization or chromatography.
Causality Behind Experimental Choices: Manganese is a less expensive and more earth-abundant metal than palladium. The patent suggests that the addition of an oxidant can improve the product yield, although the mechanism for this is not detailed. The use of a mixture of starting materials will lead to a mixture of isomeric products, necessitating careful purification.
Logical Relationship Diagram:
Caption: Logical flow for the manganese-catalyzed synthesis of tetramethylbiphenyl isomers.
Conclusion and Future Outlook
The synthesis of 2,2',4,6-tetramethylbiphenyl remains a challenging endeavor due to significant steric hindrance. While direct, high-yielding protocols are not readily found in the literature, established cross-coupling methodologies provide a rational basis for approaching this target. The Suzuki-Miyaura and Negishi couplings are likely the most promising routes due to their generally broad scope and tolerance for sterically demanding substrates, although optimization of catalysts and ligands would be essential. The manganese-catalyzed Grignard coupling presents a more cost-effective but potentially less selective alternative.
For researchers and drug development professionals, the successful synthesis of this and related hindered biaryls will likely depend on the continued development of novel catalyst systems with enhanced activity and steric tolerance. The exploration of C-H activation strategies could also provide a future pathway to these challenging molecules, bypassing the need for pre-functionalized starting materials.
References
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
PubChem. (n.d.). 2-Iodosyl-1,3,5-trimethylbenzene. Retrieved February 25, 2026, from [Link]
-
ResearchGate. (n.d.). Yield versus time for the Suzuki‐Miyaura coupling of 2,6‐dimethyl‐1‐chlorobenzene and 2,4,6‐trimethylphenyl boronic acid with different precatalysts. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). CN103319296A - Preparation method of tetramethyl biphenyl.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (A foundational review on Suzuki coupling, often discussing steric effects).
-
PubChem. (n.d.). 2,2'-Dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl. Retrieved February 25, 2026, from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Core Chemical Properties of 2,2',4',6'-Tetramethylpropiophenone. Retrieved February 25, 2026, from a relevant product page on the BenchChem website (specific URL may vary).
-
ResearchGate. (2020). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved February 25, 2026, from [Link]
-
PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved February 25, 2026, from [Link]
-
PubChem. (n.d.). 2,2',6,6'-Tetramethylbiphenyl. Retrieved February 25, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 25, 2026, from [Link]
-
Molecules. (2015). Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate. Molecules, 20(12), 21763–21771. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1,1'-Biphenyl, 2,2',4,6-tetramethyl-
[1][2]
Part 1: Executive Safety Summary (Immediate Action)
1,1'-Biphenyl, 2,2',4,6-tetramethyl- is a sterically hindered aromatic hydrocarbon.[1][2] While specific toxicological data for this exact isomer is limited, its structural analogues (e.g., 2,2',6,6'-tetramethylbiphenyl) are classified as Skin/Eye Irritants and Chronic Aquatic Toxins .[1][2]
-
Primary Hazard: Skin and eye irritation; potential respiratory irritation if dust/aerosol is generated.[1][2]
-
Physical State: Likely a crystalline solid or viscous oil (depending on purity and ambient temperature).[1][2]
-
Critical Control: Prevent environmental release; handle strictly within a fume hood.
-
Emergency Response:
Part 2: Hazard Analysis & PPE Matrix[2]
Scientific Rationale (Expertise & Causality)
The safety profile of this compound is dictated by its lipophilic biphenyl core .[1][2]
-
Skin Absorption: The four methyl groups increase lipophilicity (LogP > 4.5 estimated), facilitating dermal absorption.[1][2] Once absorbed, biphenyls can undergo hydroxylation in the liver.[1][2]
-
Steric Hindrance: The 2,2',4,6-substitution pattern creates significant steric bulk (atropisomerism), potentially slowing metabolic degradation compared to unhindered biphenyls, which warrants a conservative "high-persistence" handling approach.[1][2]
-
Irritation: Methyl-substituted benzenes and biphenyls act as solvents for skin lipids, leading to defatting and irritation (dermatitis).[1][2]
PPE Specification Matrix
| Protection Zone | Recommended Equipment | Technical Specification | Rationale |
| Hand (Primary) | Nitrile Gloves | Min.[1] Thickness: 0.11 mm (4 mil)Breakthrough: >480 min | Nitrile provides excellent resistance to non-halogenated aromatics.[2] Latex is permeable to this class of compounds.[2] |
| Hand (Immersion) | Double Gloving / Viton® | Outer: Nitrile (0.11 mm)Inner: Nitrile or Laminate | Required if dissolving in halogenated solvents (DCM) or prolonged contact is expected.[1][2] |
| Eye / Face | Chemical Safety Goggles | ANSI Z87.1 (Impact & Splash) | Prevent ocular injury from crystalline dust or splashes during solubilization.[1][2] |
| Respiratory | Fume Hood | Face Velocity: 80–100 fpm | Primary control.[1][2] If hood is unavailable, use N95 (dust) or OV/P95 (vapor) respirator.[1][2] |
| Body | Lab Coat | 100% Cotton or Nomex | Synthetic blends may melt if the compound is used in high-temp catalysis (flash fire risk).[1][2] |
Part 3: Operational Protocols
Weighing & Transfer (Solid Phase)
-
Risk: Static charge generation causing powder scattering.[1][2]
-
Protocol:
-
Place the analytical balance inside the fume hood or use a localized powder containment hood.[2]
-
Use an antistatic gun or ionizer if the powder is flighty.[2]
-
Pre-weighing: Tare a glass vial with a cap. Add solid, cap immediately, then weigh. Never weigh open on the balance pan.
-
Clean-up: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use.[2]
-
Solubilization & Reaction (Liquid Phase)[1][2]
-
Protocol:
Decontamination & Disposal[2]
Part 4: Process Visualization
Safe Handling Workflow
The following diagram outlines the logical flow for handling 2,2',4,6-tetramethylbiphenyl, emphasizing the "Stop/Go" decision points for safety.
Caption: Operational workflow for handling 1,1'-Biphenyl, 2,2',4,6-tetramethyl-, distinguishing safety controls based on physical state.
Part 5: References & Authority[2]
-
National Institute of Standards and Technology (NIST). 2,2',6,6'-Tetramethylbiphenyl Properties (Analogue Reference).[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1][2]
-
PubChem. Biphenyl, 2,2',5,5'-tetramethyl- (Compound Summary). National Library of Medicine.[2] [Link][1][2]
-
U.S. EPA. Chemical Safety for Biphenyls.[1][2] Integrated Risk Information System (IRIS).[1][2] (General biphenyl toxicity grounding). [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[1][2] 29 CFR 1910.1200.[2] [Link][1][2]
Disclaimer: This guide is based on the chemical class properties of poly-methylated biphenyls.[2] Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
